molecular formula C5H9F2N B14918623 trans-3,4-Difluoropiperidine

trans-3,4-Difluoropiperidine

Cat. No.: B14918623
M. Wt: 121.13 g/mol
InChI Key: BQWQIGWFVSNAHY-WHFBIAKZSA-N
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Description

Trans-3,4-Difluoropiperidine is a useful research compound. Its molecular formula is C5H9F2N and its molecular weight is 121.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H9F2N

Molecular Weight

121.13 g/mol

IUPAC Name

(3S,4S)-3,4-difluoropiperidine

InChI

InChI=1S/C5H9F2N/c6-4-1-2-8-3-5(4)7/h4-5,8H,1-3H2/t4-,5-/m0/s1

InChI Key

BQWQIGWFVSNAHY-WHFBIAKZSA-N

Isomeric SMILES

C1CNC[C@@H]([C@H]1F)F

Canonical SMILES

C1CNCC(C1F)F

Origin of Product

United States

Foundational & Exploratory

Technical Guide: trans-3,4-Difluoropiperidine as a pKa Modulator in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: trans-3,4-Difluoropiperidine pKa Modulation in Drug Design Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Lead Optimization Scientists, Drug Discovery Researchers

Executive Summary

In modern medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, yet its high basicity (pKa ~11.2) often liabilities lead optimization. High basicity correlates with poor membrane permeability (low LogD at pH 7.4), high P-glycoprotein (P-gp) efflux, and increased risk of hERG channel inhibition (cardiotoxicity).

This guide analyzes the strategic deployment of This compound as a bioisostere. Unlike simple 4,4-difluorination or 3,3-difluorination, the trans-3,4-substitution pattern offers a unique vector for modulating pKa into the optimal range (8.0–9.0) while leveraging the gauche effect to control conformational bias.[1] This document provides the mechanistic rationale, comparative data, and experimental workflows necessary to utilize this moiety for improving ADME/Tox profiles.

The Fluorine Effect: Mechanistic Grounding

Inductive pKa Depression

The introduction of fluorine atoms onto a piperidine ring lowers the basicity of the nitrogen lone pair through the electron-withdrawing inductive effect (-I). The magnitude of this effect depends on the distance (number of bonds) between the fluorine and the nitrogen.

  • 
    -effect (3-position):  Strongest influence. A single fluorine at C3 typically lowers pKa by ~1.5–2.0 log units.
    
  • 
    -effect (4-position):  Moderate influence. A single fluorine at C4 lowers pKa by ~0.8–1.2 log units.
    
  • Additivity: In this compound, these effects are largely additive, depressing the pKa from ~11.2 to the physiologically relevant window of 8.5–9.0.

Conformational Control: The Gauche Effect

Beyond basicity, the this compound motif is valuable for its rigidifying properties. The fluorine gauche effect —the tendency of C–F bonds to align gauche to adjacent electron-donating orbitals (like C–H or N-lone pairs)—dictates the preferred chair conformation.

In the trans-isomer, the interplay between the C3-F and C4-F dipoles and the nitrogen lone pair creates a distinct conformational preference that differs from the cis-isomer. This allows chemists to "lock" the piperidine ring into a specific vector, potentially improving ligand-target binding affinity by reducing the entropic penalty of binding.

Structural Dynamics & Comparative Data

pKa and Lipophilicity Comparison

The following table synthesizes experimental and high-confidence predicted values for piperidine analogs. Note how this compound occupies a "Goldilocks" zone—lowering pKa sufficiently to improve LogD without rendering the amine non-basic (as seen with 3,3-difluoro analogs).

ScaffoldSubstitutionpKa (Approx)

pKa (vs Piperidine)
LogD

Trend
Primary Utility
Piperidine None11.20Low (Ionized)Base Scaffold
4-Fluoropiperidine 4-F~10.0-1.2ModerateMetabolic Block
3-Fluoropiperidine 3-F~9.2-2.0HighpKa Tuning
4,4-Difluoropiperidine 4,4-F

~8.5-2.7HighMetabolic Block + pKa
3,3-Difluoropiperidine 3,3-F

~7.4-3.8Very HighAggressive pKa Drop
This compound 3,4-F

~8.7 -2.5 Optimal pKa + Conformation
Conformational Analysis (Graphviz)

The diagram below illustrates the structural relationships and the "decision tree" for selecting the trans-3,4 motif during lead optimization.

PiperidineOptimization Start Lead Compound (Piperidine Core) Problem1 Problem: High Basicity (pKa > 10) Result: hERG Risk / Low Permeability Start->Problem1 Solution1 Strategy: Fluorination Problem1->Solution1 Choice1 4,4-Difluoro Solution1->Choice1 Metabolic Stability Focus Choice2 3,3-Difluoro Solution1->Choice2 Aggressive pKa Drop Choice3 trans-3,4-Difluoro Solution1->Choice3 Balanced Optimization Outcome1 pKa ~8.5 Achiral No conformational lock Choice1->Outcome1 Outcome2 pKa ~7.4 Too weakly basic? Steric bulk at C3 Choice2->Outcome2 Outcome3 pKa ~8.7 (Optimal) Chiral (Vector Control) Conformational Rigidification Choice3->Outcome3

Figure 1: Decision logic for piperidine fluorination strategies. The this compound offers a balance of pKa modulation and stereochemical control.

Impact on ADME/Tox Properties

hERG Inhibition Mitigation

The hERG potassium channel possesses a promiscuous binding pocket that strongly interacts with basic amines via cation-


 interactions with Tyr652 and Phe656.
  • Mechanism: By lowering the pKa of the piperidine nitrogen from ~11 to ~8.7, the fraction of the drug that is positively charged at physiological pH is reduced (though it remains largely protonated). More importantly, the electron density on the nitrogen is reduced , weakening the cation-

    
     interaction strength.
    
  • Result: A shift from piperidine to this compound frequently results in a >10-fold reduction in hERG affinity (

    
     increase).
    
Permeability (LogD) and Efflux

Passive membrane permeability is driven by the concentration of the neutral species.

  • Equation:

    
     (for bases).
    
  • Application: A pKa drop from 11.0 to 8.7 significantly increases the fraction of neutral species (f

    
    ) at pH 7.4.
    
    • Piperidine (pKa 11.0): f

      
      
      
      
      
    • This compound (pKa 8.7): f

      
      
      
      
      
  • Impact: This ~200-fold increase in the neutral fraction drastically improves passive diffusion and can saturate P-gp efflux transporters, improving CNS penetration.

Experimental Protocols

Synthesis: Dearomatization-Hydrogenation Approach

While direct fluorination is difficult, the most robust route to this compound involves the reduction of fluorinated pyridines.

Protocol Summary:

  • Starting Material: 3,4-Difluoropyridine.[1][2]

  • Reaction: Hydrogenation using a Rhodium (Rh) or Platinum (Pt) catalyst in acidic media (HCl/AcOH) or using specialized heterogeneous catalysts (e.g., Rh/C).

  • Stereocontrol: The cis isomer is often the kinetic product of heterogeneous hydrogenation. To access the trans isomer, one may need to utilize thermodynamic equilibration or specific chiral catalysts. Alternatively, nucleophilic fluorination of 3-fluoro-4-hydroxypiperidine precursors (with inversion of configuration) ensures trans selectivity.

    • Note: Commercially available as the HCl salt (CAS: 1419101-24-8).[2]

pKa Determination (Potentiometric Titration)

To validate the modulation in your specific scaffold, accurate pKa measurement is required.

Methodology:

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Sample Prep: Dissolve 1–2 mg of the compound in 0.15 M KCl (ionic strength adjusted).

  • Titration: Perform triple titration from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Data Analysis: Use the Bjerrum plot analysis to determine the pKa.

    • Validation Criterion: The difference between the three runs must be <0.05 log units.[3] If the compound is insoluble at high pH, use a cosolvent method (Methanol/Water) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).

Case Study Logic: The KSP Inhibitor Paradigm

Based on principles from MK-0731 (Merck)

In the development of Kinesin Spindle Protein (KSP) inhibitors, a piperidine moiety was essential for binding but caused high P-gp efflux.

  • Baseline: Unsubstituted piperidine (pKa ~10.5)

    
     Efflux Ratio > 20.[3]
    
  • Modification: Introduction of fluorine at the 3-position.

  • Observation: The axial-fluorine conformer (stabilized by the gauche effect) provided the optimal pKa (~8.5) and vector alignment for the binding pocket, whereas the equatorial conformer was less potent.

  • Application to 3,4-Difluoro: By moving to this compound, researchers can access a similar pKa space but with added metabolic stability at the 4-position (blocking oxidation) and a distinct dipole vector that may further reduce hERG liability compared to the mono-fluoro analog.

References

  • Purser, S., et al. (2008).[4] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[4] Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Cox, C. D., et al. (2008). Discovery of the Kinesin Spindle Protein Inhibitor MK-0731.[5] Journal of Medicinal Chemistry, 51(14), 4239–4252. Link

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: amine basicities. ChemMedChem, 2(8), 1100-1115. Link

  • PubChem. (n.d.). This compound Hydrochloride.[2] National Library of Medicine. Link

Sources

fluorinated piperidine bioisosteres for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Implementation of Fluorinated Piperidines in Drug Discovery

Executive Summary: The Fluorine Scan

The piperidine ring is the single most prevalent nitrogen heterocycle in FDA-approved small molecule drugs.[1] However, the "naked" piperidine moiety often presents liabilities: excessive basicity (


), high lipophilicity leading to metabolic clearance, and promiscuous binding to off-targets like the hERG potassium channel.[1]

This technical guide details the strategic deployment of fluorinated piperidine bioisosteres . Unlike simple steric blocking, fluorination of the piperidine core fundamentally alters the electronic landscape of the molecule. We will explore how specific substitution patterns (3-F, 4-F, 4,4-F2) modulate


, induce specific conformational biases via the gauche effect, and block oxidative metabolism.[1]

Physicochemical Rationale

Basicity Modulation ( Tuning)

The introduction of fluorine, the most electronegative element, exerts a powerful inductive effect (


) on the piperidine nitrogen.[1] This reduces the electron density available for protonation, lowering the 

.
  • Why it matters:

    • Permeability: At physiological pH (7.4), a standard piperidine (

      
      ) is >99.9% ionized.[1] Reducing the 
      
      
      
      to 8.5–9.5 increases the fraction of neutral species, significantly enhancing passive membrane permeability.
    • hERG Liability: Potent hERG blockers often possess a basic amine and lipophilic tails.[1] Lowering the basicity of the piperidine nitrogen is a proven strategy to reduce hERG affinity while maintaining target potency.

Table 1: Comparative Physicochemical Properties of Fluorinated Piperidines

ScaffoldStructureApprox.


(vs. Pip)
Primary Utility
Piperidine

~11.00.0Baseline scaffold.
4-Fluoropiperidine 4-F-Pip~9.6+0.15Metabolic blocking (C4); mild

reduction.[1]
3-Fluoropiperidine 3-F-Pip~8.4+0.25Strong

reduction; conformational bias.[1]
4,4-Difluoropiperidine 4,4-F2-Pip~8.5+0.40Metabolic blocking; removes chirality issues.[1]
3,3-Difluoropiperidine 3,3-F2-Pip~7.5+0.55Aggressive

reduction; lowers basicity below physiological pH.[1]
Conformational Control: The Gauche Effect

In 3-fluoropiperidines, the fluorine atom does not behave merely as a small hydrogen replacement.[1] It exhibits a strong preference for the axial orientation, particularly in the protonated state.[2]

  • Mechanism: This is driven by charge-dipole interactions between the electronegative fluorine and the positively charged ammonium center (

    
    ), as well as hyperconjugation (
    
    
    
    ).[1]
  • Application: If your pharmacophore requires a specific vector for the nitrogen lone pair or substituent, 3-fluorination can "lock" the ring conformation, reducing the entropic penalty of binding.[1]

Strategic Decision Framework

The following logic flow illustrates when to deploy specific fluorinated analogs during Lead Optimization.

G Start Lead Compound (Piperidine Core) Problem Identify Liability Start->Problem Metabolism High Clearance (CYP Oxidation) Problem->Metabolism Metabolic Instability hERG hERG Toxicity / Low Permeability Problem->hERG High Basicity Sol_Met Is C4 or C3 the metabolic soft spot? Metabolism->Sol_Met Check_pKa Target pKa Range? hERG->Check_pKa Apply_4F Use 4,4-difluoropiperidine (Blocks C4 oxidation) Sol_Met->Apply_4F C4 Labile Apply_3F Use 3,3-difluoropiperidine (Blocks C3 oxidation) Sol_Met->Apply_3F C3 Labile Mod_4F Use 4-fluoropiperidine (pKa ~9.5) Check_pKa->Mod_4F Mild Reduction Needed Mod_3F Use 3-fluoropiperidine (pKa ~8.4) + Axial Bias Check_pKa->Mod_3F Strong Reduction Needed

Figure 1: Decision matrix for selecting fluorinated piperidine bioisosteres based on specific ADMET liabilities.

Case Study: KSP Inhibitor (MK-0731)

A classic example of this logic is the development of the Kinesin Spindle Protein (KSP) inhibitor MK-0731 by Merck.[1][2]

  • Challenge: The initial piperidine lead suffered from P-glycoprotein (P-gp) efflux and poor bioavailability due to high basicity.[1][2]

  • Solution: Introduction of a 3-fluoro substituent.

  • Outcome: The 3-F analog lowered the

    
     to ~7.6 (axial isomer), reducing P-gp recognition and improving oral exposure while maintaining potency.[1] Interestingly, the axial  fluorine isomer was superior to the equatorial isomer due to the specific dipole alignment relative to the nitrogen proton [1].[2]
    

Synthetic Methodology: Deoxofluorination

The most robust method for accessing 4,4-difluoropiperidines is the deoxofluorination of the corresponding ketone (4-piperidone) using diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1]

Reaction Mechanism

The reaction proceeds via the attack of the ketone oxygen on the sulfur atom of DAST, followed by the displacement of the activated oxygen by fluoride ions.

Reaction Substrate N-Boc-4-Piperidone Intermed Alkoxyaminosulfur Intermediate Substrate->Intermed Nucleophilic Attack Reagent DAST / DCM (-78°C to RT) Product N-Boc-4,4-difluoropiperidine Intermed->Product Fluoride Displacement (Gem-difluorination)

Figure 2: Simplified mechanism of DAST-mediated gem-difluorination.[1]

Detailed Experimental Protocol

Protocol: Synthesis of N-Boc-4,4-difluoropiperidine Target Scale: 5.0 mmol

Safety Warning: DAST is thermally unstable and can decompose explosively above 90°C. It reacts violently with water to produce HF.[1] All glassware must be oven-dried, and the reaction performed under an inert atmosphere (Argon/Nitrogen).[1]

Materials:
  • N-Boc-4-piperidone (1.0 g, 5.0 mmol)[1]

  • DAST (Diethylaminosulfur trifluoride) (1.3 mL, 10.0 mmol, 2.0 equiv)[1]

  • Dichloromethane (DCM), anhydrous (20 mL)[1]

  • Saturated aqueous

    
    [1]
    
Procedure:
  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush with Argon for 5 minutes.

  • Dissolution: Add N-Boc-4-piperidone (1.0 g) and anhydrous DCM (15 mL). Stir until fully dissolved.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow to equilibrate for 15 minutes.

  • Addition: Add DAST (1.3 mL) dropwise via a glass syringe over 10 minutes. Note: Plastic syringes may degrade if in contact with DAST for prolonged periods.[1]

  • Reaction: Stir at -78°C for 1 hour. Remove the cooling bath and allow the reaction to warm to room temperature (25°C) slowly. Stir for an additional 12–16 hours.[1] Monitor by TLC (stain with ninhydrin or KMnO4; fluoro-compounds often run faster than the ketone).[1]

  • Quenching (Critical): Cool the mixture back to 0°C (ice bath). Very slowly add saturated aqueous

    
     (20 mL) dropwise. Caution: Vigorous effervescence will occur due to HF neutralization.
    
  • Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 20 mL).

  • Drying: Combine organic layers, wash with brine, dry over anhydrous

    
    , and filter.
    
  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (Hexanes/EtOAc gradient). The gem-difluoro product is typically a white crystalline solid or clear oil.[1]

Yield Expectation: 75–85%

References

  • Cox, C. D., et al. (2008).[1] "Kinesin spindle protein (KSP) inhibitors.[1][2] Part 1: The discovery of 3-fluoropiperidines as potent, orally active agents."[1] Bioorganic & Medicinal Chemistry Letters, 18(16), 4542-4545.[1] Link[1]

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1] Link[1]

  • Meanwell, N. A. (2018).[1][3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

  • Champagne, P. A., et al. (2015).[1] "Deoxofluorination of Aliphatic Alcohols and Ketones." Organic Reactions, 87,[1] 1. Link[1]

Sources

Technical Guide: Solubility Profiling & Handling of 3,4-Difluoropiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and handling protocols for 3,4-difluoropiperidine hydrochloride , a critical fluorinated building block in medicinal chemistry.

Executive Summary

3,4-Difluoropiperidine hydrochloride (specifically the trans isomer, CAS: 1419101-24-8, or cis racemate) is a specialized heterocyclic amine salt used to modulate basicity and lipophilicity in drug candidates. Unlike the achiral 4,4-difluoro analog, the 3,4-substitution pattern introduces chirality and specific conformational biases (gauche effects) that influence both receptor binding and physicochemical solubility.

This guide provides a derived solubility classification based on structural analogs (3,3- and 4,4-difluoropiperidine), supported by rigorous experimental protocols for precise determination.

Physicochemical Profile

Understanding the fundamental properties of the salt is a prerequisite for interpreting solubility data. The introduction of fluorine atoms on the piperidine ring significantly lowers the pKa of the amine compared to the parent piperidine, altering its pH-dependent solubility profile.

PropertyValue / DescriptionContext
IUPAC Name 3,4-difluoropiperidine hydrochlorideUsually supplied as trans-racemate or enantiopure.[1]
CAS Number 1419101-24-8 (trans-racemate)Distinct from 4,4-difluoro (144230-52-4).
Molecular Weight 157.59 g/mol C₅H₉F₂N[1][2] · HCl
Appearance White to off-white crystalline solidHygroscopic nature requires desiccated storage.
pKa (Calculated) 7.4 – 7.8 Significantly lower than Piperidine (~11.1) due to electron-withdrawing F atoms.
Melting Point 173 – 177 °CHigh lattice energy typical of stable HCl salts.

Solubility Data Analysis

The following solubility classification is derived from empirical data of structural analogs (4,4-difluoropiperidine HCl) and standard behavior of fluorinated amine salts.

Solvent Compatibility Table

Data represents saturation limits at 25°C.

Solvent ClassSpecific SolventSolubility RatingEstimated Conc. (mg/mL)Application Notes
Aqueous Water (pH 7)Very High > 100 mg/mLIdeal for stock solutions; stable at neutral pH.
Protic Organic MethanolHigh 50 - 80 mg/mLPreferred solvent for transfers and NMR (MeOD).
Protic Organic EthanolModerate 10 - 30 mg/mLSolubility decreases significantly with temperature; useful for recrystallization.
Polar Aprotic DMSOHigh > 50 mg/mLStandard for biological assays; watch for hygiene (DMSO penetrates skin).
Polar Aprotic AcetonitrileLow < 5 mg/mLPoor solubility; often requires water co-solvent.
Non-Polar DichloromethaneSparingly Soluble < 1 mg/mLSalt form is generally insoluble; requires conversion to free base for extraction.
Non-Polar Diethyl EtherInsoluble < 0.1 mg/mLUsed as an anti-solvent to precipitate the salt.
The "Fluorine Effect" on Solubility

The 3,4-difluoro substitution creates a "polar hydrophobic" effect. While the salt is highly water-soluble, the Free Base (generated at pH > 8.0) exhibits higher lipophilicity (LogP) than non-fluorinated piperidine.

  • Mechanism: The C-F bonds reduce the hydrogen-bond accepting capability of the amine nitrogen (lowered pKa), meaning the free base partitions more readily into organic layers during extraction than typical amines.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (saturation Shake-Flask)

Use this for quick "Go/No-Go" solvent selection.

  • Preparation: Weigh 50 mg of 3,4-difluoropiperidine HCl into a 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Sonication (5 mins) is recommended to break crystal lattices.

  • Observation:

    • Clear Solution: Soluble at current concentration.

    • Turbid/Solid Persists: Saturation point reached.

  • Calculation:

    
    
    
  • Validation: If soluble in < 500 µL (100 mg/mL), stop and classify as "High."

Protocol B: pH-Dependent Solubility Profiling (Potentiometric)

Critical for formulation and extraction optimization.

  • Stock: Prepare a 10 mM solution of the salt in water.

  • Titration: Titrate with 0.1 M NaOH while monitoring turbidity via UV-Vis (500 nm) or nephelometry.

  • Precipitation Point: Note the pH where the solution becomes cloudy. This is the pHmax (pH of maximum solubility for the salt before free-base precipitation).

    • Expected Result: Precipitation of the free base oil/solid likely occurs around pH 9.0 - 10.0.

Process Chemistry & Purification Logic

The solubility differential between alcohols and ethers is the basis for high-purity isolation.

Recrystallization Workflow
  • Solvent System: Ethanol / Diethyl Ether (or MTBE).

  • Logic: The salt dissolves in hot ethanol but is insoluble in ether.

  • Procedure:

    • Dissolve crude salt in minimum boiling Ethanol.

    • Cool to room temperature.

    • Slowly add Ether until persistent turbidity is observed.

    • Cool to 4°C overnight to maximize yield.

Diagram: Solubility & Isolation Logic

The following diagram illustrates the equilibrium states and isolation pathways.

SolubilityLogic cluster_0 Extraction Phase Salt 3,4-Difluoropiperidine HCl Salt Water Water / Methanol (Dissolved) Salt->Water High Solubility (pH < 7) Base Free Base (Oil/Solid) Water->Base Add NaOH (pH > 8.5) Precip Precipitated Salt (Purified) Water->Precip Add Et2O / Hexane (Anti-Solvent Effect) Base->Water Add HCl (Re-acidify) DCM Layer DCM Layer Base->DCM Layer Partitioning

Caption: Solubility transitions driven by pH adjustment and anti-solvent addition for purification.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72207986, trans-3,4-Difluoropiperidine HCl. Retrieved from [Link]

  • Scientific Update (2019). Syn-3-Fluoro-4-aminopiperidine – a story from multiple orientations. Discusses conformational bias and salt properties of fluorinated piperidines. Retrieved from [Link]

  • Greb, A. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Details synthesis and isolation of fluorinated piperidine salts. Retrieved from [Link]

Sources

Structural & Physicochemical Divergence of 3,4-Difluoropiperidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and synthetic divergences between cis- and trans-3,4-difluoropiperidine.

A Technical Guide for Medicinal Chemistry Applications

Executive Summary

The introduction of vicinal difluoro motifs into piperidine scaffolds is a high-impact strategy in modern drug design, offering modulation of basicity (pKa), lipophilicity (LogP), and metabolic stability without significantly altering steric bulk. However, the stereochemical relationship between the fluorine atoms (cis vs. trans) dictates the molecule's conformational landscape through the gauche effect , fundamentally altering the vector of the dipole moment and the availability of the nitrogen lone pair.

This guide analyzes the competing steric and stereoelectronic forces driving the behavior of 3,4-difluoropiperidines, providing actionable protocols for their synthesis and application.

Stereoelectronic Origins: The Gauche Effect & Conformational Locking

The structural behavior of 3,4-difluoropiperidine is governed by the fluorine gauche effect , a stereoelectronic phenomenon where C–F bonds prefer to be gauche (dihedral angle


) rather than anti (

) to adjacent electronegative groups. This preference arises from

hyperconjugation.[1]
Conformational Analysis[1][2][3][4][5][6]
A. This compound

In a standard cyclohexane system, 1,2-trans substituents prefer the diequatorial (eq, eq) conformation to avoid 1,3-diaxial steric strain. However, in 3,4-difluoropiperidine, the situation is complex:

  • Diequatorial (eq, eq): The F–C–C–F dihedral angle is

    
     (Anti). This maximizes steric stability but violates  the gauche effect.
    
  • Diaxial (ax, ax): The F–C–C–F dihedral angle is

    
     (Gauche). This satisfies  the gauche effect but incurs significant steric penalties (1,3-diaxial interactions).
    

Result: The trans-isomer exists in a solvent-dependent equilibrium. In non-polar solvents, the diaxial conformer is surprisingly populated due to the gauche effect and dipole minimization. In polar solvents (water/methanol), the diequatorial conformer dominates due to solvation of its larger dipole moment.

B. Cis-3,4-difluoropiperidine

The cis-isomer is conformationally "locked" relative to the trans-isomer. Regardless of the chair flip, one fluorine is axial and the other is equatorial (ax, eq).

  • Geometry: The F–C–C–F dihedral is always

    
     (Gauche).
    
  • Stability: This isomer inherently satisfies the gauche effect in both chair conformations, making it generally more thermodynamically stable in the gas phase than the anti-oriented trans-conformer.[2]

Visualization of Conformational Dynamics

The following diagram illustrates the energy trade-offs and equilibrium shifts.

Conformation cluster_legend Key Forces Trans_Eq Trans (eq, eq) Sterically Favored Electronically Disfavored (Anti) High Dipole Trans_Ax Trans (ax, ax) Sterically Strained Electronically Favored (Gauche) Low Dipole Trans_Eq->Trans_Ax Non-polar Solvent (Dipole Minimization) Trans_Ax->Trans_Eq Polar Solvent (Solvation) Cis Cis (ax, eq) Conformationally Locked Always Gauche Intermediate Dipole Cis->Trans_Eq  Synthetic Inversion (e.g., DAST) L1 Gauche Effect: Favors Gauche (60°) L2 Sterics: Favors Equatorial

Caption: Conformational equilibrium of 3,4-difluoropiperidine. Note the solvent-dependent flip for the trans-isomer.

Physicochemical Profiling: pKa and Lipophilicity[6][8]

The orientation of the C–F dipoles significantly impacts the basicity of the piperidine nitrogen. This is a critical consideration when optimizing solubility and hERG avoidance.

Comparative Data Table
PropertyCis-3,4-difluoropiperidineThis compoundMechanism
Basicity (pKa) Higher (~7.8 - 8.2) Lower (~7.2 - 7.6) Intramolecular H-bond stabilization (

) in cis isomer stabilizes the conjugate acid.
Lipophilicity (LogP) IntermediateVariableTrans (eq,eq) is highly polar (low LogP). Trans (ax,ax) is less polar (high LogP).
Dipole Moment ModerateHigh (in eq,eq form)Vector addition of C-F bonds. Trans (eq,eq) vectors align (~60°), maximizing dipole.
Metabolic Stability HighHighBoth isomers block C3/C4 oxidation, a common metabolic soft spot in piperidines.
The "Basicity Cliff"
  • Cis-Isomer: The axial fluorine at C3 is spatially proximate to the axial proton on the protonated nitrogen (

    
    ). This allows for a stabilizing electrostatic interaction (charge-dipole or H-bond), effectively raising the pKa.
    
  • Trans-Isomer (eq, eq): Both fluorines are equatorial and distant from the nitrogen lone pair/proton. The strong electron-withdrawing inductive effect (-I) of two fluorines lowers the pKa without any compensatory stabilization.

Synthetic Protocols

Synthesis of specific diastereomers requires distinct strategies. The cis-isomer is often accessed via reduction of aromatic precursors, while the trans-isomer typically requires nucleophilic fluorination with inversion.

Protocol A: Synthesis of cis-3,4-Difluoropiperidine (Hydrogenation Route)

Best for: Accessing the thermodynamically stable cis-isomer from aromatic precursors.

  • Precursor: Start with 3,4-difluoropyridine .

  • Activation: React with Benzyl bromide (BnBr) in acetone to form the N-benzyl-3,4-difluoropyridinium bromide salt.

    • Why: Pyridines are difficult to hydrogenate directly; pyridinium salts reduce more readily.

  • Reduction:

    • Catalyst: Sodium Borohydride (

      
      ) in Methanol (partial reduction to tetrahydropyridine).
      
    • Hydrogenation:

      
       (50 psi), 
      
      
      
      (10 mol%), Ethanol, RT, 12h.
    • Stereocontrol: The hydrogenation occurs syn to the ring face, and the fluorine atoms orient to minimize steric clash with the catalyst surface, overwhelmingly favoring the all-cis product (relative to ring protons).

  • Deprotection: Hydrogenolysis of the N-Benzyl group (if not removed in step 3) using

    
     (Pearlman's catalyst).
    
Protocol B: Synthesis of this compound (Deoxofluorination)

Best for: Accessing the trans-isomer via stereospecific inversion.

  • Precursor: N-Boc-3-fluoro-4-hydroxypiperidine (cis-isomer).

    • Note: The relative stereochemistry of the starting alcohol determines the product. To get trans-difluoro, you need a cis-fluoro-alcohol (inversion at C4).

  • Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST .

    • Safety: Deoxo-Fluor is thermally more stable than DAST.

  • Procedure:

    • Dissolve N-Boc-precursor in anhydrous DCM under

      
      .
      
    • Cool to -78°C.

    • Add Deoxo-Fluor (1.5 equiv) dropwise.

    • Allow to warm to RT overnight.

  • Mechanism: The alcohol attacks the sulfur, forming a leaving group. Fluoride attacks via

    
    , inverting the stereochemistry at C4.
    
    • Cis-alcohol

      
      Trans-difluoride.
      
Synthetic Workflow Diagram

Synthesis Start_Py 3,4-Difluoropyridine Salt Pyridinium Salt Start_Py->Salt BnBr, Acetone Cis_Prod Cis-3,4-Difluoropiperidine (Major Product) Salt->Cis_Prod H2, Pd/C (Syn-Hydrogenation) Start_Alc N-Boc-3-fluoro-4-hydroxypiperidine (Cis-alcohol) Trans_Prod This compound (Inversion Product) Start_Alc->Trans_Prod Deoxo-Fluor/DAST (SN2 Inversion)

Caption: Divergent synthetic pathways for accessing specific 3,4-difluoropiperidine diastereomers.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Lankin, D. C., et al. (2000).[3] The unexpected diaxial orientation of cis-3,5-difluoropiperidine in water: a potent C-F...NH charge dipole effect.[3] Journal of the American Chemical Society, 122(22), 544-545. Link

  • Glorius, F., et al. (2017).[3] Direct access to all-cis-(multi)fluorinated cycloalkanes.[3] Science, 357(6354), 908-912. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of trans-3,4-Difluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the stereoselective synthesis of (trans)-3,4-difluoropiperidine starting from N-Boc-3,4-epoxypiperidine .

This synthesis presents a specific stereochemical challenge: standard nucleophilic opening of a cis-fused epoxide yields a trans-fluorohydrin. Subsequent deoxofluorination (e.g., using DAST) typically proceeds via an


 mechanism with inversion, reverting the stereochemistry to cis. Therefore, to achieve the trans-3,4-difluoro target, this protocol incorporates a critical stereochemical inversion sequence  (Oxidation-Reduction) prior to the final fluorination.

Abstract & Strategic Overview

The introduction of vicinal difluorine motifs into saturated heterocycles is a high-value strategy in drug design to modulate pKa (typically lowering basicity by 1–2 units), block metabolic hotspots, and influence conformation via the gauche effect.

This protocol addresses the synthesis of (trans)-N-Boc-3,4-difluoropiperidine (Target 4 ). The route circumvents the natural tendency of epoxide-opening/fluorination sequences to yield cis-isomers by employing a "double inversion" strategy via a ketone intermediate.

The Stereochemical Challenge
  • Epoxide Opening: Anti-attack of fluoride on the cis-epoxide yields (trans)-fluorohydrin .

  • Direct Fluorination: Treatment of (trans)-fluorohydrin with DAST causes inversion, yielding the undesired (cis)-difluoride .

  • Solution: We must invert the hydroxyl center before the final fluorination.

    • Route: Epoxide

      
      trans-Fluorohydrin 
      
      
      
      Ketone
      
      
      cis-Fluorohydrin
      
      
      trans-Difluoride.

Reaction Pathway Visualization

The following diagram illustrates the stereochemical evolution of the scaffold.

G Epoxide N-Boc-3,4-epoxypiperidine (cis-fused) TransOH trans-3-Fluoro-4-hydroxypiperidine (Intermediate A) Epoxide->TransOH Step 1: HF-Pyridine (Anti-Opening) Ketone 3-Fluoro-4-oxopiperidine (Intermediate B) TransOH->Ketone Step 2: Dess-Martin (Oxidation) CisOH cis-3-Fluoro-4-hydroxypiperidine (Intermediate C) Ketone->CisOH Step 3: L-Selectride (Stereoselective Red.) Target trans-3,4-Difluoropiperidine (Target) CisOH->Target Step 4: DAST/Deoxo-Fluor (Inversion)

Figure 1: Stereochemical flow from epoxide to trans-difluoride. Note the inversion at Step 4 requires a cis-precursor.

Detailed Experimental Protocols

Step 1: Epoxide Ring Opening (Synthesis of Intermediate A)

This step utilizes Olah’s reagent (HF·Pyridine) to open the epoxide. The reaction is regioselective (favoring attack at C3/C4 equally in symmetrical systems, but stereospecific anti-opening).

  • Reagents: N-Boc-3,4-epoxypiperidine (1.0 equiv), HF·Pyridine (70% HF, 1.5 equiv), DCM (Solvent).

  • Equipment: Polyethylene or Teflon reaction vessel (Glass is incompatible with HF).

Protocol:

  • Dissolve N-Boc-3,4-epoxypiperidine in DCM (0.5 M) in a Teflon flask. Cool to 0 °C.

  • Add HF·Pyridine dropwise via a plastic syringe. Caution: HF is highly toxic and corrosive.

  • Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 4 hours.

  • Quench: Pour the mixture slowly into a saturated aqueous NaHCO₃ solution/ice mixture. Ensure pH is basic (~8).

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Outcome: (trans)-N-Boc-3-fluoro-4-hydroxypiperidine .

    • Note: The product is a racemic mixture of the trans diastereomer.

Step 2: Oxidation to Ketone (Synthesis of Intermediate B)

To reset the stereocenter, we oxidize the alcohol to the


-fluoroketone.
  • Reagents: Intermediate A (1.0 equiv), Dess-Martin Periodinane (DMP, 1.2 equiv), DCM.

Protocol:

  • Dissolve Intermediate A in DCM (0.3 M) at 0 °C.

  • Add DMP portion-wise.

  • Warm to RT and stir for 2–3 hours.

  • Quench: Add 1:1 mixture of sat. Na₂S₂O₃ and sat. NaHCO₃. Stir vigorously until the biphasic mixture becomes clear.

  • Outcome: N-Boc-3-fluoro-4-oxopiperidine . Isolate via silica gel chromatography (Hex/EtOAc).

Step 3: Stereoselective Reduction (Synthesis of Intermediate C)

This is the critical pivot point . Reduction with a bulky hydride (L-Selectride) favors the formation of the cis-fluorohydrin (kinetic control), whereas NaBH₄ typically yields the thermodynamic trans-product.

  • Reagents: Intermediate B (1.0 equiv), L-Selectride (1.0 M in THF, 1.2 equiv), THF.

Protocol:

  • Dissolve Intermediate B in anhydrous THF (0.2 M) and cool to -78 °C under Argon.

  • Add L-Selectride slowly dropwise. The bulky hydride attacks from the less hindered face (away from the axial fluorine or N-Boc group shielding), favoring the cis relationship.

  • Stir at -78 °C for 2 hours.

  • Quench: Oxidative workup is required for borohydrides. Add MeOH, then NaOH (3M), then H₂O₂ (30%) carefully at 0 °C.

  • Outcome: (cis)-N-Boc-3-fluoro-4-hydroxypiperidine .

    • Validation: Verify stereochemistry via NOESY NMR.[1] A strong NOE correlation between H3 and H4 indicates cis (syn) relationship.

Step 4: Deoxofluorination (Synthesis of Target)

The final substitution uses DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[2] These reagents activate the alcohol and displace it with fluoride via an


 mechanism, resulting in inversion  of configuration.
  • Reagents: Intermediate C (cis-isomer, 1.0 equiv), DAST (1.5 equiv), DCM (anhydrous).

Protocol:

  • Dissolve Intermediate C in anhydrous DCM (0.2 M) in a plastic/Teflon vessel under Argon. Cool to -78 °C.

  • Add DAST dropwise. Caution: Exothermic.

  • Stir at -78 °C for 1 hour, then allow to warm to RT overnight.

  • Quench: Pour carefully into sat. NaHCO₃/ice. Gas evolution (CO₂) will occur.

  • Purification: Column chromatography (Hexane/EtOAc gradient).

  • Outcome: (trans)-N-Boc-3,4-difluoropiperidine .

Data Summary & Troubleshooting

ParameterStep 1 (Opening)Step 3 (Reduction)Step 4 (Fluorination)
Reagent HF·PyridineL-SelectrideDAST / Deoxo-Fluor
Major Isomer trans-Fluorohydrincis-Fluorohydrintrans-Difluoride
Mechanism Anti-openingSteric/Kinetic Control

Inversion
Key Risk Glass corrosion (use Teflon)Over-reduction / Temp controlElimination (Olefin formation)
Yield Target 85-95%70-80%50-65%

Common Pitfall: Elimination Side Products In Step 4, DAST can cause E2 elimination to form the enamine or alkene (3-fluoro-1,2,3,6-tetrahydropyridine) instead of substitution.

  • Mitigation: Keep the reaction cold (-78 °C) during addition. If elimination is high, switch to XtalFluor-E or PhenoFluor , which are milder and less prone to elimination side reactions.

References

  • Epoxide Opening with HF: Olah, G. A., et al. "Synthetic Methods and Reactions. 63. Pyridinium Poly(hydrogen fluoride)." Journal of Organic Chemistry, 1979.

  • Stereoselective Reduction: Brown, H. C., & Krishnamurthy, S. "Lithium Selectrides. New, synthetically useful, highly stereoselective reducing agents." Journal of the American Chemical Society, 1972.

  • Deoxofluorination Mechanism: Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur trifluorides." Journal of Organic Chemistry, 1975.

  • Fluorinated Piperidine Reviews: Champagne, P. A., et al. "Stereoselective Synthesis of Fluorinated Piperidines." Chemical Reviews, 2015.

Disclaimer: This protocol involves hazardous chemicals (HF, DAST). All manipulations must be performed in a fume hood with appropriate PPE (including Calcium Gluconate gel availability for HF).

Sources

synthesis of N-Boc-trans-3,4-difluoropiperidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the stereoselective synthesis of N-Boc-trans-3,4-difluoropiperidine , a critical fluorinated building block in medicinal chemistry.[1] The introduction of vicinal difluorine motifs is a proven strategy to modulate pKa, lipophilicity (LogD), and metabolic stability while enforcing specific ring conformations (e.g., chair vs. twist-boat) via the gauche effect.[1]

This guide addresses the primary synthetic challenge: achieving the thermodynamic trans-diequatorial (or diaxial) fluoride configuration, which typically requires a specific cis-fluorohydrin precursor to leverage the inversion mechanism of deoxyfluorination reagents (e.g., DAST, Deoxo-Fluor).[1]

Part 1: Retrosynthetic Strategy & Logic

The synthesis is designed around the inversion principle of nucleophilic fluorination.[1]

  • Target: N-Boc-trans-3,4-difluoropiperidine (Fluorines are anti).[1]

  • Key Transformation: Deoxyfluorination of a hydroxyl group using DAST (Diethylaminosulfur trifluoride).[1] This reaction proceeds via an SN2 mechanism, causing inversion of configuration at the carbon bearing the hydroxyl group.[1]

  • Required Precursor: To obtain the trans-difluoride, the precursor must be cis-3-fluoro-4-hydroxypiperidine (Fluorine and Hydroxyl are syn relative to the ring plane).[1]

Direct Epoxide Opening Warning: Standard opening of N-Boc-3,4-epoxypiperidine with fluoride sources (e.g., HF-Pyridine) yields the trans-fluoroalcohol .[1] Subsequent DAST treatment of this trans-intermediate would yield the cis-difluoride (undesired).[1] Therefore, this protocol utilizes a Ketone Functionalization Route to access the required cis-alcohol stereoisomer.[1]

Part 2: Detailed Experimental Protocol

Phase 1: Synthesis of N-Boc-3-fluoro-4-oxopiperidine

Direct electrophilic fluorination of the silyl enol ether.[1]

Reagents: N-Boc-4-piperidone, LiHMDS (Lithium bis(trimethylsilyl)amide), TMSCl (Trimethylsilyl chloride), Selectfluor.[1]

  • Enol Silylation:

    • Charge a dry reaction vessel with N-Boc-4-piperidone (1.0 eq) and anhydrous THF under N2 atmosphere. Cool to -78 °C .[1]

    • Add LiHMDS (1.0 M in THF, 1.1 eq) dropwise over 30 minutes. Stir for 1 hour to generate the lithium enolate.[1]

    • Add TMSCl (1.2 eq) dropwise.[1] Allow the mixture to warm to 0 °C over 2 hours.

    • Quench & Workup: Dilute with NaHCO3 (sat. aq.) and extract with Et2O. Dry (MgSO4) and concentrate to yield the crude silyl enol ether.[1]

  • Electrophilic Fluorination:

    • Dissolve the crude silyl enol ether in Acetonitrile (MeCN) at 0 °C.

    • Add Selectfluor (1.1 eq) portion-wise.[1] The electrophilic fluorine source attacks the enol double bond.[1]

    • Stir at room temperature (RT) for 3 hours. Monitor by TLC/LC-MS.

    • Workup: Dilute with water/EtOAc.[1] Wash organic layer with brine.[1] Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate N-Boc-3-fluoro-4-oxopiperidine .

Phase 2: Stereoselective Reduction to cis-3-Fluoro-4-hydroxypiperidine

Controlled hydride reduction to favor the cis-diastereomer.

Reagents: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH4 (Sodium borohydride).[1]

  • Mechanistic Insight: The bulky hydride source (L-Selectride) attacks the ketone from the less hindered equatorial face, forcing the hydroxyl group into the axial position.[1] However, the 3-fluoro substituent exerts stereoelectronic effects.[1] A reduction screen is often necessary, but chromatographic separation is standard.[1]

  • Reduction:

    • Dissolve N-Boc-3-fluoro-4-oxopiperidine in dry THF at -78 °C .

    • Add L-Selectride (1.0 M in THF, 1.2 eq) slowly. Stir for 2 hours at -78 °C.

    • Quench: Carefully add MeOH, then H2O2 (30% aq) / NaOH (10% aq) to oxidatively work up the boron species.[1]

    • Extraction: Extract with EtOAc.

  • Purification (Critical):

    • The crude mixture will likely contain both cis and trans alcohols.[1]

    • Perform Flash Column Chromatography (high-performance silica).[1] The diastereomers typically have distinct Rf values (approx

      
       in 50% EtOAc/Hex).[1]
      
    • Target Isomer: Isolate the cis-3-fluoro-4-hydroxypiperidine .[1] Verify stereochemistry via 1H-NMR (coupling constants

      
       and 
      
      
      
      ).
Phase 3: Deoxyfluorination to N-Boc-trans-3,4-difluoropiperidine

Nucleophilic fluorination with inversion.[1]

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, Dichloromethane (DCM).[1]

  • Setup:

    • In a plastic or Teflon-coated flask (glass is acceptable if strictly anhydrous and short duration, but HF generation is a risk), dissolve cis-3-fluoro-4-hydroxypiperidine (1.0 eq) in anhydrous DCM.

    • Cool to -78 °C (Critical for kinetic control and preventing elimination byproducts).[1]

  • Addition:

    • Add DAST (1.5 eq) dropwise via syringe.[1] Caution: DAST fumes are corrosive.[1]

    • Stir at -78 °C for 1 hour, then allow to warm slowly to RT over 4–12 hours.

  • Quench (Safety Critical):

    • Cool reaction mixture back to 0 °C.

    • Slowly add saturated aq. NaHCO3. Note: Vigorous CO2 evolution occurs.[1]

    • Stir until bubbling ceases.

  • Isolation:

    • Extract with DCM (3x).[1] Dry over Na2SO4.

    • Concentrate and purify via silica gel chromatography (0-20% EtOAc in Hexanes).[1]

    • Product: N-Boc-trans-3,4-difluoropiperidine .

Part 3: Critical Process Parameters & Safety

ParameterSpecificationRationale
Temperature (DAST) -78 °C

RT
Low temp prevents elimination to enol ethers; slow warming ensures complete conversion.[1]
Moisture Control < 100 ppm H2OWater hydrolyzes DAST to HF, reducing yield and etching glassware.[1]
Isomer Purity > 98% cis-alcoholPurity of the precursor dictates the diastereomeric ratio (dr) of the final product.[1]
Quenching Slow, Cold NaHCO3Exothermic hydrolysis of excess DAST can cause runaway pressure buildup.[1]

Part 4: Visualization of Workflows

Figure 1: Reaction Pathway & Stereochemistry

ReactionScheme cluster_legend Stereochemical Logic SM N-Boc-4-Piperidone Int1 N-Boc-3-Fluoro-4-Oxopiperidine (Racemic) SM->Int1 1. LiHMDS/TMSCl 2. Selectfluor Int2 cis-3-Fluoro-4-Hydroxypiperidine (Syn-F,OH) Int1->Int2 L-Selectride or NaBH4 (Purification of cis-isomer) Prod N-Boc-trans-3,4-Difluoropiperidine (Anti-F,F) Int2->Prod DAST / DCM (Inversion of Configuration) Note1 Ketone Reduction creates stereocenter Note2 DAST causes SN2 Inversion

Caption: Stereochemical pathway illustrating the inversion strategy required to access the trans-difluoride scaffold.

Figure 2: Experimental Workflow & Safety

Workflow cluster_Phase1 Phase 1: Fluorination cluster_Phase2 Phase 2: Reduction & Separation cluster_Phase3 Phase 3: Deoxyfluorination (DAST) Step1 Enol Ether Formation (-78°C, LiHMDS) Step2 Electrophilic Fluorination (Selectfluor, MeCN) Step1->Step2 Step3 Hydride Reduction (L-Selectride/NaBH4) Step2->Step3 Step4 Flash Chromatography Separate cis/trans alcohols Step3->Step4 Step5 Reaction Setup Anhydrous DCM, -78°C Step4->Step5 Use cis-isomer Step6 DAST Addition (Dropwise, Fume Hood) Step5->Step6 Step7 Quench (Sat. NaHCO3, 0°C) Step6->Step7

Caption: Step-by-step operational workflow emphasizing safety checkpoints during DAST handling.

References

  • Selectfluor Fluorination of Enol Silyl Ethers

    • Process: Banks, R. E. et al.[1] "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents."[1] J. Chem. Soc., Chem. Commun.[1]1992 , 595-596.[1]

    • Source:[1]

  • Stereoselective Reduction of 3-Substituted Piperidones

    • Mechanism:[1][2][3][4] Surmont, R. et al.[1] "Synthesis of 4-substituted 3,3-difluoropiperidines." J. Org.[1] Chem.2010 , 75(3), 929-932.[1] (Discusses reduction strategies in fluorinated piperidines).

    • Source:[1]

  • DAST Fluorination Protocols & Safety

    • Protocol: "Diethylaminosulfur Trifluoride (DAST) - Common Organic Chemistry Reagents."[1][5]

    • Source:[1]

  • Commercial Availability of Trans-Isomer

    • Verification: "trans-3,4-Difluoropiperidine HCl" (CAS 1408074-50-9).[1]

    • Source:[1]

  • General Synthesis of 3-Fluoro-4-hydroxypiperidine Intermediates

    • Patent Precedent: "Preparation of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate."[1][6]

    • Source:[1]

Sources

Application Notes and Protocols: The Strategic Use of trans-3,4-Difluoropiperidine in the Design of Orexin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and neuroscience.

Abstract: The orexin system, with its cognate receptors Orexin 1 (OX1R) and Orexin 2 (OX2R), is a critical regulator of sleep-wake cycles, making it a prime target for the development of therapeutics for insomnia. Dual Orexin Receptor Antagonists (DORAs) have emerged as a novel and effective class of drugs. This document provides a detailed guide on the strategic incorporation of the trans-3,4-difluoropiperidine moiety into orexin receptor antagonists. We explore the medicinal chemistry rationale, provide exemplary, detailed protocols for synthesis and in vitro evaluation, and discuss the anticipated impact on pharmacological properties.

Introduction: The Orexin System and the Rationale for Fluorination

The discovery of the orexin neuropeptides (Orexin-A and Orexin-B) and their G protein-coupled receptors (GPCRs), OX1R and OX2R, revolutionized our understanding of sleep regulation. This system is a key promoter of wakefulness. Consequently, antagonizing these receptors presents a powerful therapeutic strategy for treating insomnia.[1] Marketed drugs like suvorexant and lemborexant validate this approach, offering a mechanism of action distinct from traditional GABAergic hypnotics and preserving a more natural sleep architecture.[2][3]

In the quest for optimized drug candidates, medicinal chemists continuously explore novel chemical space. The incorporation of fluorine into drug molecules is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.[4] Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity.[5][6]

Specifically, the this compound scaffold offers several compelling advantages:

  • Modulation of Basicity (pKa): The electron-withdrawing nature of the two fluorine atoms can significantly lower the pKa of the piperidine nitrogen. This reduction in basicity can decrease off-target interactions (e.g., with the hERG potassium channel) and improve membrane permeability, thereby enhancing oral bioavailability and CNS penetration.[5][7]

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Fluorination at the 3 and 4 positions can shield the piperidine ring from metabolic attack, potentially leading to a more favorable pharmacokinetic profile.[8]

  • Conformational Control: The stereospecific trans arrangement of the fluorine atoms can lock the piperidine ring into a preferred conformation. This pre-organization can lead to a lower entropic penalty upon binding to the orexin receptor, potentially increasing binding affinity and selectivity.[9]

  • Novel Receptor Interactions: The polarized C-F bonds may engage in favorable dipole-dipole or hydrogen bond-like interactions with amino acid residues within the orexin receptor binding pocket, further enhancing potency.

This guide will provide a practical framework for leveraging these properties in the design and evaluation of next-generation orexin receptor antagonists.

Overall Discovery and Development Workflow

The development of a novel DORA incorporating the this compound moiety follows a structured, multi-stage process. This workflow ensures a systematic progression from initial design to preclinical evaluation.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment A Target Analysis & Scaffold Selection B Synthesis of This compound Building Block A->B C Amide Coupling to Core Scaffold B->C D Purification & Characterization C->D E Primary Binding Assay (OX1R & OX2R) D->E Test Compound F Functional Antagonist Assay (e.g., Calcium Mobilization) E->F G Selectivity Profiling (Off-Target Screens) F->G H In Vitro ADME (Metabolic Stability, Permeability) F->H I Pharmacokinetic (PK) Studies in Rodents H->I Candidate Selection J Pharmacodynamic (PD) Studies (Sleep Models) I->J K Preliminary Safety and Tolerability J->K

Caption: High-level workflow for the development of a novel DORA.

Synthesis of a Representative DORA with a this compound Moiety

While a specific orexin antagonist containing a this compound moiety is not prominently described in publicly accessible literature, a robust synthetic plan can be constructed based on established methodologies. We will use a scaffold inspired by known DORAs, which typically feature a core aromatic or heteroaromatic acid coupled to a basic amine.[10]

Exemplary Synthetic Scheme

The overall strategy involves the stereoselective synthesis of an N-protected this compound building block, followed by its coupling to a representative carboxylic acid core, and final deprotection if necessary.

G cluster_0 Building Block Synthesis cluster_1 Final Assembly A Fluoropyridine B N-Protected Tetrahydropyridine A->B Reduction C N-Protected This compound B->C Stereoselective Fluorination E Final DORA Compound C->E D DORA Carboxylic Acid Core D->E Amide Coupling F N-Boc Deprotection (if needed) E->F G A Seed OX1R-expressing cells in microplate B Incubate overnight A->B C Load cells with calcium-sensitive dye B->C D Incubate with test compound (Antagonist) C->D E Measure baseline fluorescence D->E F Add Orexin-A (Agonist) & measure fluorescence change E->F G Data Analysis: Calculate IC50 F->G

Sources

Application Notes and Protocols for Late-Stage Fluorination of Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorine in Piperidine-Containing Drug Candidates

The piperidine motif is one of the most prevalent saturated N-heterocyclic ring systems found in pharmaceuticals, agrochemicals, and advanced materials.[1] Its conformational flexibility and basic nitrogen atom are key to its frequent role in molecular recognition at biological targets. The introduction of fluorine into this privileged scaffold at a late stage of a synthetic sequence is a powerful strategy in modern drug discovery.[2][3] Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong C-F bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4] Strategic fluorination can modulate the basicity (pKa) of the piperidine nitrogen, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability and binding affinity.[1][5] For instance, modulating the pKa of a piperidine-containing drug candidate by introducing a fluorine atom can disrupt binding to the hERG potassium ion channel, a common cause of cardiovascular toxicity.[1][5]

However, the late-stage introduction of fluorine into complex, densely functionalized molecules containing a piperidine ring presents significant synthetic challenges.[1] Traditional fluorination methods often require harsh conditions or pre-functionalized starting materials, which are not amenable to late-stage applications.[6][7] This guide provides an in-depth overview of modern late-stage fluorination methods applicable to piperidine scaffolds, with a focus on practical, field-proven protocols and the rationale behind their application.

I. Electrophilic Fluorination: Direct C-H to C-F Conversion

Electrophilic fluorination has emerged as a leading strategy for the late-stage introduction of fluorine, offering direct conversion of C-H bonds to C-F bonds.[8] This approach is particularly attractive as it avoids the need for pre-installed leaving groups. The most common electrophilic fluorinating reagents are N-F compounds, which are generally more stable, safer, and easier to handle than older reagents like elemental fluorine (F2) or xenon difluoride (XeF2).[8][9]

A. Mechanism and Rationale

The mechanism of electrophilic fluorination with N-F reagents is still a subject of some debate but is generally considered to proceed through either an SN2-type pathway or a single-electron transfer (SET) process.[8] For the C-H fluorination of piperidines, the reaction often proceeds via a radical mechanism, particularly when photoredox catalysis is employed. The choice of reagent and conditions is critical for achieving the desired regioselectivity and avoiding side reactions.

B. Key Reagents for Electrophilic Fluorination of Piperidines
ReagentFull NameKey Features
Selectfluor® 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Highly reactive, versatile, and commercially available.[10] Often used in photoredox and metal-catalyzed reactions.[11][12]
NFSI N-FluorobenzenesulfonimideMilder than Selectfluor®, often used for the fluorination of activated C-H bonds.[8]
C. Experimental Protocol: Photoredox-Mediated Decarboxylative Fluorination of a Piperidine Carboxylic Acid

This protocol demonstrates a powerful late-stage fluorination strategy where a carboxylic acid group, a common functional handle in drug candidates, is replaced with a fluorine atom.[11][13] This method is particularly useful as it provides a predictable and regioselective route to fluorinated piperidines.

Reaction Scheme:

G PiperidineCOOH N-Protected Piperidine-4-carboxylic acid PiperidineF N-Protected 4-Fluoropiperidine PiperidineCOOH->PiperidineF Reagents Ir[dF(CF3)ppy]2(dtbbpy)PF6 (photocatalyst), Selectfluor®, Na2HPO4, CH3CN, Blue LED light

A representative decarboxylative fluorination reaction.

Materials:

  • N-Benzoyl-4-piperidinecarboxylic acid

  • Ir[dF(CF3)ppy]2(dtbbpy)PF6 (photocatalyst)

  • Selectfluor®

  • Disodium hydrogen phosphate (Na2HPO4)

  • Acetonitrile (CH3CN), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Blue LED light source (e.g., 450 nm)

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Reaction Setup: In a dry vial equipped with a magnetic stir bar, combine N-benzoyl-4-piperidinecarboxylic acid (1.0 equiv), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1-2 mol %), Selectfluor® (1.2 equiv), and Na2HPO4 (1.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile to achieve a substrate concentration of 0.1 M.

  • Degassing: Seal the vial and degas the reaction mixture by sparging with nitrogen or argon for 15-20 minutes.

  • Photocatalysis: Place the reaction vial in proximity to a blue LED light source and stir vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Self-Validation and Causality:

  • The Photocatalyst: The iridium-based photocatalyst is chosen for its ability to absorb visible light and initiate the single-electron transfer process required for the decarboxylation.[11]

  • The Base: Na2HPO4 acts as a mild base to deprotonate the carboxylic acid, forming the carboxylate which is more readily oxidized.

  • Selectfluor®: This reagent serves as the fluorine atom source.[11][13]

  • Inert Atmosphere: The exclusion of oxygen is crucial as it can quench the excited state of the photocatalyst and participate in unwanted side reactions.

II. Nucleophilic Fluorination: A Complementary Approach

While electrophilic fluorination is powerful, nucleophilic fluorination provides a complementary and often more cost-effective approach, especially for larger-scale synthesis.[14] These methods typically involve the displacement of a leaving group with a fluoride source. A significant advancement in this area is the development of methods that generate the required electrophile in situ from readily available functional groups like carboxylic acids.

A. Mechanism and Rationale

Recent advances have enabled the decarboxylative nucleophilic fluorination of carboxylic acids.[14] This process, often mediated by a silver catalyst, involves the formation of a carboxyl radical which is then trapped by a nucleophilic fluoride source. This strategy is advantageous as it utilizes more readily available and less expensive fluoride salts compared to the complex electrophilic N-F reagents.[14]

B. Experimental Protocol: Silver-Catalyzed Decarboxylative Nucleophilic Fluorination

This protocol provides an alternative to the photoredox method for converting a carboxylic acid to a fluoride, with the key difference being the use of a nucleophilic fluoride source.

Reaction Scheme:

G PiperidineCOOH N-Protected Piperidine-4-carboxylic acid PiperidineF N-Protected 4-Fluoropiperidine PiperidineCOOH->PiperidineF Reagents AgNO3 (catalyst), K2S2O8 (oxidant), Selectfluor® (fluoride source), Solvent, Heat

A representative silver-catalyzed decarboxylative fluorination.

Materials:

  • N-Protected piperidine carboxylic acid

  • Silver nitrate (AgNO3)

  • Potassium persulfate (K2S2O8)

  • Selectfluor® (in this context, acting as a fluoride source)

  • Suitable solvent (e.g., acetonitrile/water mixture)

  • Standard glassware for organic synthesis

Step-by-Step Procedure:

  • Reaction Setup: To a reaction vessel, add the N-protected piperidine carboxylic acid (1.0 equiv), AgNO3 (10 mol %), and Selectfluor® (1.5 equiv).

  • Solvent and Oxidant Addition: Add a mixture of acetonitrile and water as the solvent. Then, add K2S2O8 (2.0 equiv) as the oxidant.

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Self-Validation and Causality:

  • Silver Catalyst: The silver catalyst is crucial for facilitating the decarboxylation process.[14]

  • Oxidant: Potassium persulfate is a strong oxidant that initiates the radical formation.

  • Fluoride Source: While Selectfluor® is typically an electrophilic fluorinating agent, in this silver-catalyzed cycle, it can also serve as a source of fluoride. Other nucleophilic fluoride sources can also be explored.

  • Solvent System: The use of a mixed solvent system like acetonitrile/water is often necessary to dissolve all the components of the reaction.

III. Safety and Handling of Fluorinating Agents

Working with fluorinating agents requires strict adherence to safety protocols due to their potential hazards.[15][16]

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and gloves resistant to the specific chemicals being used (e.g., neoprene or nitrile gloves).[15][17]

  • Fume Hood: All manipulations of fluorinating agents should be performed in a well-ventilated fume hood.[16]

  • Material Compatibility: Ensure that all glassware and equipment are dry and compatible with the reagents being used. Fluorinating agents can react with moisture to produce hydrofluoric acid (HF), which is highly corrosive and toxic.[16]

  • Quenching: Quenching procedures for reactions involving fluorinating agents should be performed with extreme care, typically by slowly adding the reaction mixture to a cooled, stirred solution of a quenching agent (e.g., saturated aqueous sodium bicarbonate). This process can be exothermic and may release gases.[15]

Specific Reagent Precautions:

  • Selectfluor® and NFSI: These are relatively stable solids but are strong oxidizing agents. Avoid contact with combustible materials.[15]

  • DAST (Diethylaminosulfur trifluoride) and related reagents (not detailed in protocols but common): These are highly reactive and moisture-sensitive. They can decompose violently if heated. Reactions should be conducted at low temperatures, and quenching must be done with extreme caution.

IV. Visualization of Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep_1 Assemble and dry glassware Prep_2 Weigh piperidine substrate, catalyst, and reagents Prep_3 Add reagents to reaction vessel under inert atmosphere Reaction_1 Add anhydrous solvent Prep_3->Reaction_1 Reaction_2 Degas the reaction mixture Reaction_3 Initiate reaction (e.g., with light) and monitor progress (TLC/LC-MS) Workup_1 Quench reaction carefully Reaction_3->Workup_1 Workup_2 Perform liquid-liquid extraction Workup_3 Dry organic layer and concentrate Workup_4 Purify by column chromatography Analysis_1 Characterize product (NMR, MS, etc.) Workup_4->Analysis_1

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Synthesis of Vicinal Difluoropiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent Killer" of Fluorinated Scaffolds

Welcome to the technical support center. If you are reading this, you likely observed a degradation of your vicinal difluoropiperidine scaffold—either during the final deprotection step or upon storage. You might see the appearance of vinyl fluorides in your NMR or a "melting" of your crystalline solid into an oil.

Vicinal difluoropiperidines (specifically 3,4-difluoropiperidines) are high-value pharmacophores due to their ability to modulate pKa and conformation via the fluorine gauche effect . However, they are thermodynamically prone to dehydrofluorination (HF elimination) . This process is often autocatalytic, driven by the basicity of the piperidine nitrogen itself.

This guide provides a root-cause analysis and actionable protocols to stabilize these motifs.

Module 1: Mechanistic Diagnosis

User Question: “My compound was pure after the column, but after removing the Boc group, it decomposed into a mixture of alkenes. What happened?”

Technical Analysis: You are likely witnessing an E1cb-like elimination facilitated by the free amine. In vicinal difluoro systems, the acidity of the C-H bonds adjacent to the fluorine atoms is enhanced. Upon N-deprotection, the free secondary amine (pKa ~10-11) acts as an intramolecular base, abstracting the proton at the C3 or C5 position, leading to the expulsion of a fluoride ion and the formation of an enamine or vinyl fluoride.

The Elimination Pathway (Visualized)

The following diagram illustrates the "Self-Destruct" mechanism of free-base difluoropiperidines and the stabilization strategy.

HF_Elimination_Mechanism N_Protected N-Boc-3,4-Difluoropiperidine (Stable Precursor) Deprotection Acidic Deprotection (TFA or HCl) N_Protected->Deprotection Step 1 Ammonium_Salt Piperidinium Salt (STABLE FORM) Deprotection->Ammonium_Salt Yields Free_Base Free Amine (Neutral) (UNSTABLE) Ammonium_Salt->Free_Base Basic Workup (e.g., NaHCO3) Transition_State Intramolecular Proton Abstraction Free_Base->Transition_State Rapid Equilibrium Elimination_Product Vinyl Fluoride / Enamine (Degradation Product) Transition_State->Elimination_Product -HF (Irreversible) Elimination_Product->Free_Base Generates HF (Autocatalysis)

Figure 1: The degradation pathway of vicinal difluoropiperidines. Note that the ammonium salt is the kinetic trap that prevents elimination.

Module 2: Synthetic Troubleshooting & Prevention

User Question: “How do I install the fluorine atoms without causing immediate elimination?”

Protocol: Direct deoxofluorination of diols (using DAST or Deoxo-Fluor) is notoriously risky for this scaffold. The high basicity of DAST often triggers elimination before fluorination is complete.

Recommended Synthetic Workflow
ParameterRecommendationRationale
Reagent Selection PhenoFluor™ or Sulfonyl Fluorides (PyFluor) These reagents allow for fluorination at milder conditions or higher temperatures without the strong basicity associated with DAST decomposition [1, 2].
Protecting Group Boc or Cbz (carbamates)Essential. Reduces the nucleophilicity of the nitrogen lone pair, preventing it from assisting in elimination during the fluorination step.
Base Additive KF (Potassium Fluoride)When using PhenoFluor, adding KF can suppress elimination side-products by buffering the reaction environment [4].
Solvent Toluene or Dichloromethane Non-polar solvents often favor the SN2 mechanism over E2 elimination in these systems.
Step-by-Step: The "Salt-Lock" Isolation Protocol

Use this protocol to isolate your final product without degradation.

  • Deprotection: Dissolve N-Boc-3,4-difluoropiperidine in 4M HCl in Dioxane (anhydrous). Do not use aqueous acids if possible to avoid hydrolysis.

  • Precipitation: Once TLC indicates consumption of starting material, do not neutralize . Add diethyl ether (Et₂O) or MTBE to the reaction mixture.

  • Filtration: The hydrochloride salt will precipitate. Filter the solid under an inert atmosphere (Argon/Nitrogen).

  • Washing: Wash the filter cake with cold Et₂O to remove residual Boc byproducts.

  • Drying: Dry under high vacuum at room temperature. Store as the HCl salt.

Critical Warning: Never subject the free amine to heat or prolonged storage in solution (e.g., CDCl₃ for NMR) without neutralization.

Module 3: Handling & Storage FAQs

Q: I need the free base for a coupling reaction. How do I handle it? A: Generate the free base in situ. Do not isolate it.

  • Protocol: Suspend the HCl salt in your coupling solvent (e.g., DMF). Add exactly 1.0-1.1 equivalents of a non-nucleophilic base like DIPEA or N-Methylmorpholine immediately before adding the electrophile. This minimizes the lifetime of the free amine species.

Q: Why does my 3,4-difluoropiperidine decompose in CDCl₃? A: CDCl₃ is often slightly acidic (forming HCl over time), but more importantly, the solution phase allows the intermolecular elimination pathways to proceed.

  • Fix: Use CD₃OD (Methanol-d4) or DMSO-d6 for NMR. These solvents solvate the amine and fluoride ions, stabilizing the charged intermediates and reducing the rate of elimination.

Q: Does the stereochemistry (cis vs. trans) affect stability? A: Yes. Cis-3,4-difluoropiperidine is generally more stable due to the fluorine gauche effect , which places the C-F bonds in a gauche arrangement that is energetically favorable. The trans isomer may suffer from higher diaxial repulsion or favorable orbital alignment for E2 elimination [3].

Module 4: Decision Matrix for Fluorination

Use this logic flow to select the correct fluorination strategy for your precursor.

Fluorination_Strategy Start Start: Hydroxypiperidine Precursor Check_PG Is Nitrogen Protected (Boc/Cbz)? Start->Check_PG Protect Step 1: Protect Nitrogen (Boc anhydride) Check_PG->Protect No Check_Substrate Substrate Type? Check_PG->Check_Substrate Yes Protect->Check_Substrate Simple_Alcohol Simple Alcohol (Secondary) Check_Substrate->Simple_Alcohol Robust Complex_Scaffold Late-Stage/Complex (Sensitive Groups) Check_Substrate->Complex_Scaffold Sensitive Use_DAST Use DAST/Deoxo-Fluor (-78°C to RT) Simple_Alcohol->Use_DAST Standard Path Use_Pheno Use PhenoFluor™ + KF (Toluene, 80°C) Complex_Scaffold->Use_Pheno Prevent Elimination Use_PyFluor Use PyFluor + DBU (Mild Conditions) Complex_Scaffold->Use_PyFluor Alternative

Figure 2: Strategic decision tree for selecting fluorination reagents to minimize elimination risk.

References

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[1] Journal of the American Chemical Society, 137(30), 9571–9574.

  • Sladojevich, F., Arlow, S. I., Tang, P., & Ritter, T. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Journal of the American Chemical Society, 135(7), 2470–2473.

  • Lankin, D. C., et al. (2000).[2] The unexpected diaxial orientation of cis-3,5-difluoropiperidine in water: a potent C-F...NH charge dipole effect.[2] Journal of the American Chemical Society, 122, 544-545.[2]

  • Fujiwara, T., & Ritter, T. (2012). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Chemical Science.

Sources

Technical Support Center: Stability & Handling of trans-3,4-Difluoropiperidine

[1]

Ticket ID: T34-DFP-STAB Subject: Troubleshooting degradation, epimerization, and yield loss under basic conditions. Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Division.

Executive Summary: The "Inductive Trap"

Researchers often treat trans-3,4-difluoropiperidine as a standard secondary amine.[1] This is a critical error. The presence of vicinal fluorine atoms creates a unique electronic environment that drastically lowers the pKa of the nitrogen while simultaneously increasing the acidity of the ring protons (

  • The Stability Paradox: The hydrochloride salt (HCl) is robust and stable. The free base, however, is thermodynamically fragile.[1]

  • Primary Failure Mode: Base-mediated dehydrofluorination (loss of HF) leading to enamine formation and polymerization.[1]

  • Secondary Failure Mode: Epimerization of the trans isomer to the thermodynamically distinct cis form.

Critical Mechanism: Why Your Compound Decomposes[1]

Understanding the failure mechanism is the only way to prevent it.[1] In the trans-configuration, the molecule can access a conformation where the C-H bond and the C-F bond are anti-periplanar (180° alignment). This geometry perfectly satisfies the stereoelectronic requirements for E2 elimination .

Pathway Visualization: The Road to Ruin

DecompositionSaltHCl Salt(Stable)FreeBaseFree Base(trans-3,4-DFP)Salt->FreeBase Neutralization(pH > 8.5)FreeBase->FreeBase Epimerization(trans -> cis)TSTransition State(Anti-Periplanar H/F)FreeBase->TS Strong Base(OH-, alkoxide)EnamineEnamine/Imine(Reactive Intermediate)TS->Enamine -HF (Elimination)PolymerTars / Polymer(Yellow/Brown Gunk)Enamine->Polymer Polymerization

Figure 1: The degradation cascade.[1] Note that once the enamine forms, the sample is usually unrecoverable.

Troubleshooting Guide: Protocols & Solutions

Scenario A: "My yield plummeted during the free-basing step."

Diagnosis: You likely used a strong base (NaOH, KOH) or allowed the exotherm to heat the reaction. High local pH concentrations trigger rapid HF elimination.[1]

The Solution: Biphasic "Soft" Neutralization Do not use homogenous strong bases.[1] Use a biphasic system where the base stays in the water and the amine moves to the organic layer immediately upon formation.

Protocol:

  • Solvent System: Suspend the this compound HCl salt in CH₂Cl₂ (DCM).

  • Temperature: Cool the suspension to 0°C .

  • Base Selection: Add a saturated aqueous solution of NaHCO₃ (Sodium Bicarbonate) or K₂CO₃ (Potassium Carbonate).[1]

    • Why? The pKa of the amine is reduced (approx. 7.5–8.5) due to the electron-withdrawing fluorines.[1] You do not need pH 14 to deprotonate it; pH 9 is sufficient and safer.[1]

  • Agitation: Stir vigorously for 10–15 minutes.

  • Separation: Separate layers immediately. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure at low temperature (<30°C).

Scenario B: "The NMR shows a mixture of isomers (trans/cis) after reaction."

Diagnosis: Epimerization via a carbanion intermediate.[1] The proton

11gauche effect

Data: Base Compatibility Matrix

Base TypeExampleRisk LevelRecommendation
Hydroxides NaOH, KOH, LiOHCRITICAL Avoid. Causes rapid elimination and hydrolysis.[1]
Alkoxides NaOMe, KOtBuCRITICAL Avoid. Strong basicity promotes E2 elimination.[1]
Strong Amines DBU, TBDHIGH Avoid. Promotes epimerization.[1]
Tertiary Amines TEA, DIPEAMODERATE Use only if necessary; keep equivalents low (1.0–1.2 eq).[1]
Inorganic Carbonates K₂CO₃, Cs₂CO₃LOW Preferred for alkylations/couplings.[1]
Bicarbonates NaHCO₃LOWEST Ideal for free-basing.[1]
Scenario C: "My coupling reaction failed (Amide Bond Formation)."

Diagnosis: Reduced nucleophilicity.[1][2] The two fluorine atoms pull electron density away from the nitrogen lone pair.[1] this compound is significantly less nucleophilic than piperidine.[1]

The Solution:

  • Activation: Use highly reactive coupling agents (e.g., HATU, COMU) rather than EDCI/HOBt.[1]

  • Order of Addition: Pre-activate the acid before adding the fluorinated amine.

  • Monitoring: Monitor by ¹⁹F NMR .

    • Reactant: Distinct signals for trans-fluorines.[1]

    • Product: Shifted signals.[1]

    • Decomposition: Appearance of olefinic fluorine signals (shifted downfield) or disappearance of signal (insoluble polymer).[1]

Strategic Decision Tree: Experimental Design

Use this flow to plan your experiment.

DecisionTreeStartStart: Reaction PlanningReactionTypeWhat is the Reaction Type?Start->ReactionTypeAlkylationNucleophilic Substitution(e.g., Alkyl Halide)ReactionType->AlkylationAmidationAmide CouplingReactionType->AmidationFreeBaseIsoIsolation of Free BaseReactionType->FreeBaseIsoAlkSolUse Aprotic Solvent (DMF/ACN)Base: K2CO3 or Cs2CO3Temp: < 60°CAlkylation->AlkSolAmidSolUse HATU/DIPEAPre-activate AcidMonitor 19F NMRAmidation->AmidSolIsoSolBiphasic DCM/NaHCO3 (aq)Keep Cold (0°C)Do NOT Distill to DrynessFreeBaseIso->IsoSol

Figure 2: Experimental workflow optimization.

Frequently Asked Questions (FAQs)

Q: Can I store the free base in the fridge? A: We strongly advise against storing the free base. It is prone to autocatalytic decomposition and CO₂ absorption (forming carbamates).[1] Always generate the free base in situ or use it immediately.[1] Store the HCl salt; it is stable for years at room temperature.[1]

Q: Why is the trans isomer more expensive/harder to find than the cis? A: Synthetic difficulty.[1] The cis isomer is often thermodynamically favored due to the gauche effect (F-C-C-F interaction) and dipole minimization. Accessing the trans isomer often requires specific stereoselective routes that fight these thermodynamic preferences.[1]

Q: I see a new peak in ¹⁹F NMR at -120 ppm. What is it? A: This is likely the HF elimination product (enamine/imine) or a defluorinated byproduct.[1] If you see this, your reaction conditions are too basic or too hot.[1]

References

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

  • Surmont, R., et al. (2010).[1] Synthesis of 4-substituted 3,3-difluoropiperidines. Journal of Organic Chemistry, 75(3), 929-932.[1][3] (Provides context on fluorinated piperidine stability and synthesis). Link[1]

  • Lankin, D. C., et al. (2000).[1][4] The unexpected diaxial orientation of cis-3,5-difluoropiperidine in water: A potent C-F...H-N+ charge-dipole effect.[1][4] Journal of the American Chemical Society, 122(22), 544-545. (Foundational text on conformational preferences of fluorinated piperidines). Link[1]

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] (Discusses pKa modulation by fluorine). Link

Validation & Comparative

A Senior Application Scientist's Guide to ³JFH Vicinal Coupling Values in Fluorinated Piperidines: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and the introduction of fluorine can profoundly influence its conformation, pKa, metabolic stability, and ultimately, its biological activity. This guide provides an in-depth comparison of the ³JFH vicinal coupling values in fluorinated piperidines, offering a powerful tool for elucidating their stereochemistry and conformational preferences. We will delve into the theoretical underpinnings, present robust experimental data, and provide detailed protocols to empower your research.

The Significance of ³JFH Coupling Constants in Conformational Analysis

The magnitude of the three-bond coupling constant (³J) between a fluorine and a vicinal hydrogen atom (³JFH) is exquisitely sensitive to the dihedral angle (φ) between them. This relationship, a variation of the well-established Karplus equation, is the cornerstone of using NMR spectroscopy for the conformational analysis of fluorinated molecules.[1][2] In a piperidine ring, which typically adopts a chair conformation, a fluorine substituent can occupy either an axial or an equatorial position. These two orientations result in distinct dihedral angles with neighboring protons, leading to significantly different and predictable ³JFH coupling constants.

A large ³JFH value is indicative of an anti-periplanar arrangement (dihedral angle ≈ 180°), which occurs between an axial fluorine and an axial proton. Conversely, a small ³JFH value suggests a gauche relationship (dihedral angle ≈ 60°), characteristic of an equatorial fluorine and either an axial or equatorial proton. By carefully measuring these coupling constants, we can confidently assign the stereochemistry and determine the conformational equilibrium of fluorinated piperidines in solution.[3][4]

The Karplus Relationship for H-F Coupling

The relationship between the vicinal coupling constant and the dihedral angle can be visualized through a Karplus curve. While originally developed for proton-proton couplings, a similar relationship exists for proton-fluorine interactions. The exact parameters of the curve can vary depending on factors like substituent electronegativity, but the general trend remains a powerful predictive tool.[5][6]

Karplus_Relationship Karplus Relationship for ³JFH Coupling cluster_0 Dihedral Angle (φ) vs. Coupling Constant (³JFH) plot

Caption: A generalized Karplus curve illustrating the dependence of the ³JFH coupling constant on the H-C-C-F dihedral angle.

Comparative Analysis of ³JFH Values in Fluorinated Piperidines

Experimental data from various substituted and protected fluorinated piperidines clearly demonstrate the diagnostic power of ³JFH coupling constants. The following table summarizes key findings from the literature, showcasing the distinct differences between axial and equatorial fluorine orientations.

CompoundN-Protecting GroupSolventFluorine Orientation³J(F, H) (Hz)Reference
3,5-difluoropiperidinePivChloroformequatorial7.3[4]
3,5-difluoropiperidineBocChloroformequatorial12.5[4]
3,5-difluoropiperidinePivDMSOaxial38.5[7]
3,5-difluoropiperidineBocDMSOaxial40.4[7]
cis-3-fluoro-4-methylpiperidineTFAChloroformaxialHigh[3]
cis-3-fluoro-4-methylpiperidineHClWateraxialHigh[3]

Analysis of the Data:

The data unequivocally shows that large ³JFH values (in the range of 38-41 Hz) are consistently observed when the fluorine atom adopts an axial orientation.[7] In contrast, smaller coupling constants (7-13 Hz) are characteristic of an equatorial fluorine.[4] This significant difference provides a clear and reliable method for stereochemical assignment.

Interestingly, the choice of the N-protecting group and the solvent can dramatically influence the conformational preference of the piperidine ring. For instance, in the case of N-Piv and N-Boc protected 3,5-difluoropiperidine, a switch from a non-polar solvent like chloroform to a polar solvent like DMSO induces a conformational flip, favoring the axial orientation of the fluorine atoms.[4][7] This highlights the importance of considering the experimental conditions when analyzing the conformation of these molecules. The preference for the axial conformation in polar solvents can be attributed to stabilizing charge-dipole interactions between the C-F bond and the protonated nitrogen.[4][8]

Experimental Protocols

To provide a practical framework for researchers, we present a detailed, step-by-step methodology for the synthesis of a model fluorinated piperidine and the subsequent NMR analysis to determine its ³JFH coupling constant.

Synthesis of N-Boc-3-fluoropiperidine

This protocol is adapted from a procedure involving the fluorination of an enol ether followed by reduction.[9]

Synthesis_Workflow Start N-Boc-3-piperidone Step1 Formation of TMS-silyl enol ether Start->Step1 Step2 Electrophilic fluorination with Selectfluor® Step1->Step2 Step3 Reduction of ketone Step2->Step3 End N-Boc-3-fluoropiperidine Step3->End

Caption: Workflow for the synthesis of N-Boc-3-fluoropiperidine.

Step 1: Formation of the TMS-silyl enol ether

  • To a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF (0.5 M) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add chlorotrimethylsilane (TMSCl) (1.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude TMS-silyl enol ether, which can be used in the next step without further purification.

Step 2: Electrophilic Fluorination

  • Dissolve the crude TMS-silyl enol ether (1.0 eq) in anhydrous acetonitrile (0.2 M) under an argon atmosphere.

  • Add Selectfluor® (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel to obtain N-Boc-3-fluoro-3-oxopiperidine.

Step 3: Reduction of the Ketone

  • Dissolve the N-Boc-3-fluoro-3-oxopiperidine (1.0 eq) in methanol (0.2 M) and cool the solution to 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-fluoropiperidine as a mixture of cis and trans isomers, which can often be separated by careful chromatography.

NMR Analysis for Determining ³JFH Coupling Constants

NMR_Workflow SamplePrep Sample Preparation Acquisition 1H NMR Data Acquisition SamplePrep->Acquisition Dissolve 5-10 mg in 0.5-0.7 mL of deuterated solvent Processing Data Processing Acquisition->Processing Fourier Transform, Phase Correction, Baseline Correction Analysis Multiplet Analysis Processing->Analysis Identify proton signals coupled to fluorine Extraction Extraction of ³JFH Analysis->Extraction Measure peak separations in Hz

Caption: Workflow for the determination of ³JFH coupling constants from ¹H NMR spectra.

Step 1: Sample Preparation [5]

  • Accurately weigh 5-10 mg of the purified fluorinated piperidine isomer.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is completely dissolved.

  • The choice of solvent is critical as it can influence the conformational equilibrium.

Step 2: ¹H NMR Data Acquisition

  • Acquire a standard one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Ensure sufficient digital resolution to accurately measure the coupling constants. This can be achieved by using a small spectral width (if the region of interest is known) and a large number of data points.

  • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Step 3: Data Processing

  • Process the acquired Free Induction Decay (FID) using appropriate software (e.g., TopSpin, Mnova).

  • Apply a suitable window function (e.g., exponential multiplication with a small line broadening factor) to improve the signal-to-noise ratio without significantly distorting the peak shapes.

  • Perform Fourier transformation, phase correction, and baseline correction to obtain a high-quality spectrum.

Step 4: Multiplet Analysis and Extraction of ³JFH [1]

  • Identify the proton signals that are coupled to the fluorine atom. These will typically appear as multiplets (e.g., doublet of doublets, doublet of triplets).

  • Expand the region of the spectrum containing the multiplet of interest.

  • Switch the horizontal axis from ppm to Hz to facilitate the direct measurement of coupling constants.

  • Measure the separation between the centers of the split peaks in Hz. This value corresponds to the coupling constant. For a simple doublet, this is the distance between the two peaks. For more complex multiplets, a splitting tree analysis may be necessary to deconvolute the various coupling constants.[3]

  • The coupling of a proton to a single fluorine atom will split its signal into a doublet. If this proton is also coupled to other protons, the signal will be further split (e.g., a doublet of doublets). The ³JFH will be one of the measured coupling constants from this multiplet.

Conclusion

The ³JFH vicinal coupling constant is an indispensable parameter for the conformational analysis of fluorinated piperidines. The clear distinction between the large coupling constants for axial fluorine and the small coupling constants for equatorial fluorine provides an unambiguous method for stereochemical assignment. This guide has provided the theoretical basis, comparative experimental data, and detailed protocols to enable researchers to confidently apply this powerful NMR technique in their drug discovery and development endeavors. By understanding and utilizing ³JFH coupling values, scientists can gain crucial insights into the three-dimensional structure of these important pharmaceutical building blocks, ultimately leading to the design of more effective and safer medicines.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(27), 6141-6146. [Link]

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15. [Link]

  • Haasnoot, C. A., de Leeuw, F. A., & Altona, C. (1980). The relationship between proton-proton NMR coupling constants and substituent electronegativities—I : An empirical generalization of the Karplus equation. Tetrahedron, 36(19), 2783-2792. [Link]

  • Hoyt, H. M., & Gmeiner, P. (2002). Synthesis of enantiomerically pure N-Boc-3-fluoropiperidine. Tetrahedron: Asymmetry, 13(11), 1147-1150. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • Wikipedia contributors. (2023, December 27). Karplus equation. In Wikipedia, The Free Encyclopedia. Retrieved February 6, 2026, from [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved February 6, 2026, from [Link]

  • JGchem Masterclass. (2023, May 19). Karplus Equation & Curve | J value calculation| Dihedral angles| Cyclohexane aa & ee protons J value [Video]. YouTube. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Hoye, T. R., Dvornikovs, V., & Sizova, E. (2002). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. The Journal of Organic Chemistry, 67(12), 4096-4103. [Link]

  • Lankin, D. C., Fermanian, S., & Zimmer, H. (2000). The unexpected diaxial orientation of cis-3,5-difluoropiperidine in water: a potent C-F…NH charge dipole effect. Journal of the American Chemical Society, 122(4), 544-545. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Wollenburg, S., Bergander, K., & Glorius, F. (2019). The formation of all cis-(multi) fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264-270. [Link]

  • Oregon State University. (n.d.). Analyzing Coupling Constants. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2021, March 6). 14.12: Coupling Constants Identify Coupled Protons. Retrieved February 6, 2026, from [Link]

  • Mesbah Energy Co. (2021, April 18). Basics of NMR Sample preparation and analysis of NMR analysis data. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). CN103204801A - Synthesis method for N-Boc-3-piperidone.
  • Foroozandeh, M., Adams, R. W., Nilsson, M., & Morris, G. A. (2015). A General Method for Extracting Individual Coupling Constants from Crowded 1H NMR Spectra. Angewandte Chemie International Edition, 54(50), 15192-15195. [Link]

  • Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Retrieved February 6, 2026, from [Link]

  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved February 6, 2026, from [Link]

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved February 6, 2026, from [Link]

Sources

Comparative Guide: Validating Stereochemistry of 3,4-Difluoropiperidine via NOESY

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists.[1] Content Type: Technical Comparison & Protocol Guide.

Executive Summary: The Stereochemical Challenge

In medicinal chemistry, the introduction of fluorine into saturated heterocycles—specifically the 3,4-difluoropiperidine motif—is a high-value strategy to modulate pKa, lipophilicity (


), and metabolic stability. However, validating the stereochemistry (cis vs. trans) of this motif is notoriously difficult due to the fluorine gauche effect  and rapid ring flipping, which can average out NMR signals.

While X-ray crystallography is definitive, it requires single crystals that are often unobtainable for oily intermediates.[1] This guide compares the industry-standard


 NOESY  against the superior, yet underutilized, 

HOESY
and

-Coupling Analysis
for unambiguous stereochemical assignment.
The Core Problem: Conformer Ambiguity

Unlike simple cyclohexanes, 3,4-difluoropiperidines are subject to competing stereoelectronic forces:

  • Gauche Effect: Fluorine atoms prefer a gauche (

    
    ) relationship to maximize 
    
    
    
    hyperconjugation.[1]
  • Charge-Dipole Interactions: In protonated piperidines, the C3-F often prefers an axial orientation to stabilize the interaction with the

    
     center.
    

These forces dictate that the trans-isomer often adopts a diequatorial conformation (placing protons diaxial), while the cis-isomer is locked in an axial-equatorial conformation.

Method Comparison: NOESY vs. Alternatives

The following table objectively compares the primary validation methods.

Feature

NOESY
(Standard)

HOESY
(High-Performance)

-Coupling Analysis
(

)
Primary Mechanism Through-space Dipolar Coupling (

)
Through-space Heteronuclear Coupling (

)
Through-bond Scalar Coupling (Karplus)
Sensitivity High (Standard Probes)Medium (Requires H/F/X Probe)High (Standard 1D NMR)
Stereo-Specificity Indirect : Infers F-position from H-H proximity.[1]Direct : Maps exact H-F spatial distance.Conformer-Dependent : Reliable only if ring is rigid.[1]
Risk of Error Medium : Signal overlap in CH2 regions; "Spin Diffusion" artifacts.[1]Low : Zero background; F-H NOEs are highly specific.High : F-couplings split signals into complex multiplets.[1]
Time Investment 2 - 8 Hours4 - 12 Hours10 Minutes (1D Scan)

Technical Deep Dive: The Validation Workflow

To guarantee scientific integrity, do not rely on a single method.[1] Use this self-validating workflow combining


-coupling logic with NOE data.
Step 1: -Coupling Analysis (The "Quick Check")

Before running 2D experiments, analyze the H3 and H4 multiplets in the 1D


 NMR spectrum.
  • Trans-3,4-difluoropiperidine:

    • Dominant Conformer: Diequatorial Fluorines (F-F gauche).[1]

    • Proton Geometry: H3 and H4 are Diaxial (anti-periplanar,

      
      ).[1]
      
    • Observable Signal: Large vicinal coupling,

      
       .[1]
      
  • Cis-3,4-difluoropiperidine:

    • Dominant Conformer: Axial-Equatorial Fluorines.[1][2]

    • Proton Geometry: H3 and H4 are Gauche (

      
      ).[1]
      
    • Observable Signal: Small vicinal coupling,

      
       .[1]
      

Critical Caveat: If the ring is flipping rapidly or if the solvent (


 vs 

) alters the dipole preferences, these values can average out. This is why NOESY/HOESY is mandatory.[1]
Step 2: 2D NOESY Protocol (The "Spatial Map")

The NOESY spectrum confirms the


-coupling hypothesis by detecting protons that are physically close (

).
Experimental Setup
  • Solvent:

    
     (non-polar) is preferred to slow down proton exchange, but 
    
    
    
    may be needed to lock the conformation via hydrogen bonding.
  • Mixing Time (

    
    ):  Set to 600–800 ms  for small molecules (MW < 400). Shorter times (300 ms) avoid spin diffusion but reduce signal intensity.[1]
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (typically 2-3 seconds) to ensure quantitative accuracy.
Interpretation Logic
  • Scenario A (Trans-Isomer):

    • Protons H3 and H4 are diaxial (

      
       apart).[1]
      
    • NOESY Result: NO Cross-Peak (or very weak) between H3 and H4.

    • Confirmation: Strong NOE between H3 and H5-axial (1,3-diaxial interaction).[1]

  • Scenario B (Cis-Isomer):

    • Protons H3 and H4 are gauche (

      
       apart).[1]
      
    • NOESY Result: Strong Cross-Peak between H3 and H4.

Step 3: HOESY (The "Gold Standard")

If the NOESY is ambiguous due to signal overlap, HOESY provides the definitive answer by measuring the distance between the Fluorine nucleus and specific protons.

  • Trans-Isomer: F3 is Equatorial.[1]

    • HOESY Signal: Strong correlation between F3 and H3 (geminal) and H5-equatorial (W-coupling path/spatial proximity).[1]

  • Cis-Isomer: F3 is Axial (or vice versa).

    • HOESY Signal: Strong correlation between F3 and H5-axial (1,3-diaxial repulsion/proximity).[1]

Visualizing the Logic

The following diagram illustrates the decision tree for assigning stereochemistry based on the combined data.

StereochemValidation Start Unknown 3,4-Difluoropiperidine Isomer J_Analysis Step 1: Analyze 3J(H3, H4) Coupling Start->J_Analysis Large_J Large J (~10-12 Hz) (Indicates Anti-Periplanar Protons) J_Analysis->Large_J H3/H4 Diaxial Small_J Small J (~2-5 Hz) (Indicates Gauche Protons) J_Analysis->Small_J H3/H4 Gauche NOESY_Exp Step 2: 2D 1H-1H NOESY Large_J->NOESY_Exp Small_J->NOESY_Exp No_CrossPeak Weak/No H3-H4 Cross-Peak (Protons are Far/Anti) NOESY_Exp->No_CrossPeak Confirm Trans Strong_CrossPeak Strong H3-H4 Cross-Peak (Protons are Close/Gauche) NOESY_Exp->Strong_CrossPeak Confirm Cis HOESY_Check Step 3: 1H-19F HOESY (Optional Validation) No_CrossPeak->HOESY_Check If ambiguous Trans_Result CONCLUSION: TRANS-Isomer (Diequatorial Fluorines) No_CrossPeak->Trans_Result Strong_CrossPeak->HOESY_Check If ambiguous Cis_Result CONCLUSION: CIS-Isomer (Axial-Equatorial Fluorines) Strong_CrossPeak->Cis_Result HOESY_Check->Trans_Result F3-H5eq Correlation HOESY_Check->Cis_Result F3-H5ax Correlation

Caption: Decision tree for stereochemical assignment of 3,4-difluoropiperidine using J-coupling and NOESY/HOESY data.

Experimental Data Summary

The table below summarizes the expected NMR observables for the hydrochloride salts of 3,4-difluoropiperidine in


 or 

.
ParameterTrans-Isomer (Diequatorial F)Cis-Isomer (Axial/Equatorial F)
H3/H4 Multiplicity Doublet of Triplets (dt) or similar wide splittingMultiplet / Broad peak (narrow splitting)

(Hz)
10.5 – 12.0 Hz (Anti-coupling)3.0 – 5.0 Hz (Gauche-coupling)
NOE (H3

H4)
Absent / Very Weak Strong
NOE (H3

H5)
Strong (H3 to H5-axial)Medium (Depends on conformer)

NMR Shift
Typically shielded (upfield) relative to cisTypically deshielded (downfield)
Protocol: 2D NOESY Acquisition
  • Pulse Sequence: noesygpphpp (Bruker) or equivalent phase-sensitive sequence with gradient selection.[1]

  • Parameters:

    • TD (F2): 2048

    • TD (F1): 256-512 (Linear Prediction to 1024)

    • NS (Scans): 16 or 32 (Signal-to-noise is critical for F-split peaks)

    • D1: 2.0 s

    • Mix Time: 0.6 s

  • Processing: Apply a sine-bell squared window function (QSINE, SSB=2) in both dimensions to sharpen multiplets significantly broadened by fluorine coupling.

References

  • Lankin, D. C., et al. (2020).[1] "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry – A European Journal.[1][3] [1]

  • Thibaudeau, C., et al. (2012).[1] "The gauche effect in fluorinated piperidines and its impact on pKa." Journal of Organic Chemistry.

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 9: NOE and HOESY experiments).

  • Reich, H. J. (2023).[1] "NMR Spectroscopy: Data for Fluorine-19." University of Wisconsin-Madison Chemistry.[1]

  • Jeol Application Note. (2021). "14N decoupled 1H–19F HOESY with ROYALPROBE™ HFX."[1]

Sources

Technical Guide: HPLC Chiral Separation of Difluoropiperidine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC methods for the chiral separation of difluoropiperidine enantiomers. It is designed for analytical chemists and pharmaceutical researchers requiring robust, self-validating protocols.

Executive Summary & Strategic Analysis

Difluoropiperidines are critical building blocks in medicinal chemistry, often used to modulate pKa and metabolic stability (the "fluorine effect"). However, their analysis presents two distinct challenges:

  • Lack of Chromophore: The piperidine scaffold is UV-transparent.

  • Amine Basicity: Secondary amines interact strongly with residual silanols on stationary phases, leading to peak tailing.

  • Stereochemical Complexity:

    • 3,3-Difluoropiperidine: Chiral (

      
       symmetry).
      
    • 3,4-Difluoropiperidine: Two chiral centers; exists as cis and trans diastereomers, each consisting of an enantiomeric pair.

    • 4,4-Difluoropiperidine: Achiral (

      
       symmetry).
      

This guide compares the two primary methodologies for resolving these enantiomers: Pre-column Derivatization (Indirect UV) vs. Direct Analysis (MS/ELSD Detection).

Method Comparison Matrix
FeatureMethod A: Pre-column Derivatization (Recommended) Method B: Direct Analysis
Detection UV/Vis (254 nm)MS (ESI+) or ELSD/CAD
Sensitivity High (Chromophore dependent)Medium to High (Ionization dependent)
Column Class Polysaccharide (Amylose/Cellulose)Immobilized Polysaccharide / Crown Ether
Robustness Excellent (Reduces amine tailing)Moderate (Requires basic additives)
Throughput Lower (Requires sample prep)High (Shoot-and-dilute)
Primary Use QC, Purity Analysis, Enantiomeric Excess (ee)High-Throughput Screening (HTS)

Critical Methodologies

Method A: Derivatization with 3,5-Dinitrobenzoyl Chloride (DNB)

The Gold Standard for Optical Purity. Derivatization converts the UV-transparent, basic amine into a neutral amide with a strong


-acceptor group (DNB). This enhances interaction with 

-donors on polysaccharide chiral stationary phases (CSPs) like Chiralpak AD or IA.

Mechanism: The 3,5-dinitrobenzoyl group acts as a "handle" for


-

interactions with the carbamate groups on the CSP, significantly improving selectivity (

).
Method B: Direct Separation on Immobilized Phases

The Modern Approach for Mass Spectrometry. Using immobilized columns (e.g., Chiralpak IA, IB, IG) allows for the use of "non-standard" solvents like dichloromethane (DCM) or ethyl acetate, which can solubilize polar amines.

Mechanism: Relies on hydrogen bonding and steric inclusion. Requires mobile phase additives (0.1% Diethylamine or 0.1% Ammonium Bicarbonate) to suppress silanol interactions.

Experimental Protocols

Protocol 1: Derivatization & Separation of 3,3-Difluoropiperidine

Target: Resolution of (R)- and (S)-N-(3,5-dinitrobenzoyl)-3,3-difluoropiperidine.

Step 1: Pre-column Derivatization [1][2]
  • Reagents:

    • Analyte: 3,3-Difluoropiperidine HCl (10 mg).

    • Reagent: 3,5-Dinitrobenzoyl chloride (1.2 eq).

    • Base: Triethylamine (2.5 eq).

    • Solvent: Dichloromethane (DCM, dry).

  • Procedure:

    • Dissolve analyte in 1 mL DCM. Add TEA.

    • Add DNB-Cl slowly at

      
      . Stir at RT for 30 mins.
      
    • Quench with water, extract with DCM, dry over

      
      .
      
    • Evaporate and reconstitute in Mobile Phase (1 mg/mL).

Step 2: HPLC Conditions
ParameterSettingRationale
Column Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))Immobilized phase allows robust solvent use.[3][4][5]
Dimensions

mm, 5

m
Standard analytical dimensions.
Mobile Phase n-Hexane / Ethanol (90:10 v/v)Ethanol provides better mass transfer than IPA for immobilized phases.
Flow Rate 1.0 mL/minOptimal Van Deemter velocity.
Temp

Ambient.[5] Lower to

if resolution < 1.5.
Detection UV @ 254 nmMax absorption of DNB group.

Expected Results:

  • Retention (

    
    ):  ~5-8 min.
    
  • Selectivity (

    
    ):  > 1.2.
    
  • Resolution (

    
    ):  > 2.0 (Baseline separation).
    
Protocol 2: Direct Separation of cis-3,4-Difluoropiperidine

Target: Direct resolution without derivatization using MS detection.

HPLC Conditions
ParameterSettingRationale
Column Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate))"G" series selectors often show superior selectivity for free amines.
Mobile Phase Acetonitrile / Methanol / DEA (95 : 5 : 0.1 v/v/v)Polar Organic Mode. DEA suppresses peak tailing.
Flow Rate 0.5 mL/minCompatible with MS ESI source.
Detection MS (ESI+, SIM mode)Monitors

(

).

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the appropriate method based on sample type and available instrumentation.

G Start Start: Difluoropiperidine Sample CheckChiral Check Substitution Pattern Start->CheckChiral Achiral 4,4-Difluoro (Achiral) Use C18 / PFP Column CheckChiral->Achiral Symmetric Chiral 3,3- or 3,4-Difluoro (Chiral) CheckChiral->Chiral Asymmetric CheckUV Need UV Detection? Chiral->CheckUV DerivPath Derivatization Path (QC / Purity Analysis) CheckUV->DerivPath Yes (Standard) DirectPath Direct Path (HTS / MS Available) CheckUV->DirectPath No (MS avail) Reaction React with 3,5-Dinitrobenzoyl Cl (Adds UV Chromophore + Pi-Pi site) DerivPath->Reaction ColSelect2 Column: Chiralpak IG / IB MP: MeCN/MeOH + 0.1% DEA DirectPath->ColSelect2 ColSelect1 Column: Chiralpak IA / AD-H MP: Hexane/EtOH (90:10) Reaction->ColSelect1 Analysis1 Detection: UV 254nm High Resolution (Rs > 2.0) ColSelect1->Analysis1 Analysis2 Detection: MS (ESI+) or ELSD Moderate Resolution ColSelect2->Analysis2

Caption: Decision tree for selecting the optimal chromatographic strategy for fluorinated piperidines.

Comparative Performance Data

The table below summarizes typical performance metrics observed when separating N-DNB-3,3-difluoropiperidine on different polysaccharide phases.

ColumnSelectorMobile PhaseSelectivity (

)
Resolution (

)
Recommendation
Chiralpak IA Amylose tris(3,5-dimethylphenylcarbamate)Hex/EtOH (90:10)1.354.2Primary Choice
Chiralpak IB Cellulose tris(3,5-dimethylphenylcarbamate)Hex/EtOH (90:10)1.151.8Secondary Choice
Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Hex/IPA (90:10)1.323.9Excellent (Non-immobilized)
Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Hex/IPA (90:10)1.080.9Poor Separation

Note: Data derived from general behavior of DNB-derivatized secondary amines on polysaccharide phases [1, 3].

Troubleshooting & Optimization

  • Peak Tailing:

    • Cause: Residual silanol interactions with the amide nitrogen.

    • Fix: For direct analysis, increase DEA concentration to 0.15%. For derivatized samples, ensure the reaction is complete and no free amine remains.

  • Low Resolution (

    
    ): 
    
    • Cause: Insufficient chiral recognition.

    • Fix: Switch from Ethanol to Isopropanol (IPA) in the mobile phase. IPA often provides higher selectivity due to hydrogen bonding characteristics, though it increases system pressure.

  • Solubility Issues:

    • Cause: Fluorinated compounds can be lipophobic.

    • Fix: Use Immobilized columns (IA, IB, IG) and incorporate 10-20% Dichloromethane (DCM) or MTBE into the mobile phase.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH.Link

  • Zhang, T., et al. (2005). "Complementary separation of chiral compounds on immobilized amylose and cellulose chiral stationary phases." Journal of Chromatography A, 1083(1-2), 96-107. Link

  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
  • Beesley, T. E., & Scott, R. P. (1998). Chiral Chromatography. Wiley.

Sources

Navigating the Silent Signals: A Comparative Guide to IR Spectroscopy of C-F Bonds in Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and development, the piperidine scaffold is a cornerstone of molecular design. Its conformational intricacies and synthetic versatility are well-established. The strategic introduction of fluorine into this privileged heterocycle offers a powerful tool to modulate physicochemical and pharmacological properties. However, the successful synthesis and characterization of these fluorinated analogs hinge on a clear and unambiguous understanding of their structural features. Infrared (IR) spectroscopy, a workhorse of chemical analysis, provides a rapid and non-destructive method for confirming the presence and probing the environment of the C-F bond. This guide offers a deep dive into the characteristic IR absorption bands of C-F bonds within the piperidine ring, providing a comparative analysis to aid researchers in their synthetic endeavors.

The Vibrational Voice of the C-F Bond: A Primer

The carbon-fluorine bond is the most polar single bond in organic chemistry, a consequence of the extreme electronegativity of fluorine. This polarity, coupled with the relatively low mass of fluorine, results in a C-F stretching vibration that gives rise to a strong absorption band in the infrared spectrum, typically in the 1400–1000 cm⁻¹ region. However, the precise frequency of this absorption is highly sensitive to the local electronic and steric environment of the C-F bond. Factors such as the substitution pattern on the carbon atom, the presence of other electron-withdrawing or -donating groups, and the overall molecular geometry can significantly influence the vibrational frequency.[1]

The Piperidine Ring: A Conformational Playground

The parent piperidine ring exhibits characteristic IR absorptions, primarily from C-H and N-H stretching and bending vibrations. The C-H stretching vibrations of the methylene groups in the ring typically appear in the 2950–2800 cm⁻¹ region. The N-H stretching of a secondary amine is observed as a medium-intensity band in the 3350–3310 cm⁻¹ range. The bending vibrations of the CH₂ groups (scissoring) are found around 1450 cm⁻¹. Understanding these baseline absorptions is crucial to avoid misinterpretation of the C-F stretching region.

A Tale of Two Positions: Axial vs. Equatorial C-F Bonds

A detailed vibrational analysis of fluorocyclohexane has shown that the C-F stretching frequency is dependent on its orientation:

  • Equatorial C-F Stretch: ~1060 cm⁻¹

  • Axial C-F Stretch: ~1125 cm⁻¹

This difference arises from the differing electronic environments and couplings with other vibrations in the two conformations. The axial C-F bond is involved in more significant hyperconjugative interactions with the vicinal C-C bonds of the ring, which can strengthen the C-F bond and increase its stretching frequency.

In the context of fluorinated piperidines, it is noteworthy that the fluorine atom often exhibits a preference for the axial position, particularly when the piperidine nitrogen is protonated.[1][4] This preference is attributed to stabilizing gauche interactions and favorable dipole-charge interactions between the C-F bond and the positively charged nitrogen.[1]

Comparative Analysis of C-F Stretching Frequencies in Fluorinated Piperidines

Based on the principles outlined above and data from analogous systems, we can predict and compare the expected IR absorption regions for C-F bonds in various fluorinated piperidines.

Compound/Functional GroupTypical IR Absorption Range (cm⁻¹)IntensityNotes
Piperidine Ring
N-H Stretch (secondary amine)3350 - 3310Medium
C-H Stretch (CH₂)2950 - 2800Strong
CH₂ Scissoring~1450Medium
Fluorocyclohexane (Model System)
Equatorial C-F Stretch~1060Strong
Axial C-F Stretch~1125Strong
Fluoropiperidines (Predicted)
2-Fluoropiperidine1130 - 1050StrongPosition can be influenced by the proximity of the nitrogen atom.
3-Fluoropiperidine1130 - 1050StrongOften exists with a preference for the axial fluorine conformation.[4]
4-Fluoropiperidine1130 - 1050StrongThe electronic environment is most similar to fluorocyclohexane.
Effect of N-Substitution
N-Acyl-FluoropiperidinesShift to higher frequencyStrongThe electron-withdrawing nature of the acyl group can slightly increase the C-F bond strength.

Key Factors Influencing C-F Stretching Frequency in Piperidines

The following diagram illustrates the key determinants of the C-F bond's IR absorption frequency in a piperidine ring.

G cluster_0 Key Influencing Factors cluster_1 Resultant IR Signature Position Substitution Position (2, 3, or 4) CF_Stretch C-F Stretching Frequency (ν_C-F) Position->CF_Stretch Electronic Environment Stereochem Stereochemistry (Axial vs. Equatorial) Stereochem->CF_Stretch Hyperconjugation & Coupling N_Sub N-Substitution (e.g., H, Acyl, Boc) N_Sub->CF_Stretch Inductive Effects G Start Start Spectrometer_Prep Prepare Spectrometer (Purge & Warm-up) Start->Spectrometer_Prep Background Acquire Background Spectrum Spectrometer_Prep->Background Sample_Prep Prepare Sample (Thin Film, ATR, or Solution) Background->Sample_Prep Sample_Spectrum Acquire Sample Spectrum Sample_Prep->Sample_Spectrum Process_Data Process & Analyze Data (Baseline Correction, Peak Picking) Sample_Spectrum->Process_Data End End Process_Data->End

Caption: Experimental workflow for acquiring an IR spectrum.

Conclusion

The interpretation of the C-F stretching band in the IR spectra of fluorinated piperidines is a nuanced but powerful tool for structural elucidation. While a comprehensive experimental database is still emerging, a solid understanding of the foundational principles of vibrational spectroscopy, combined with comparative data from well-understood systems like fluorocyclohexane, provides a robust framework for analysis. By carefully considering the substitution pattern, conformational preferences, and the influence of N-functionalization, researchers can confidently use IR spectroscopy to verify the successful incorporation of fluorine into the piperidine scaffold and gain valuable insights into the molecule's stereochemistry. This guide serves as a foundational resource for scientists and drug development professionals navigating the synthesis and characterization of this increasingly important class of molecules.

References

  • Merck Process Chemistry Team. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • PubChem. 4-Fluoropiperidine. National Center for Biotechnology Information. [Link]

  • Christian, S. D., Grundnes, J., Klaboe, P., Tørneng, E., & Woldbæk, T. (1980). Conformation and Vibrational Spectroscopic Study of Fluorocyclohexane. Acta Chemica Scandinavica A, 34, 391-404. [Link]

  • ResearchGate. Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. [Link]

  • Marrot, J. PhD, French National Centre for Scientific Research. ResearchGate. [Link]

  • LibreTexts. (2022). 4.6: Axial and Equatorial Bonds in Cyclohexane. Chemistry LibreTexts. [Link]

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Safety Operating Guide

Personal Protective Equipment & Handling Guide: trans-3,4-Difluoropiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive - Executive Safety Summary

trans-3,4-Difluoropiperidine presents a dual-hazard profile depending on its physical state. While often supplied as a stable hydrochloride salt (solid) , experimental workflows frequently require liberation of the free base (liquid) . The free base combines the caustic nature of secondary amines with the enhanced lipophilicity of fluorinated motifs, increasing the risk of rapid dermal absorption and systemic toxicity.

Immediate Action Required:

  • Treat as Corrosive: Irreversible eye and skin damage is the primary risk.

  • Segregate Waste: Fluorinated organics must never be mixed with non-halogenated waste streams due to the formation of hydrofluoric acid (HF) upon incineration.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Technical Rationale: The Fluorine Effect

Standard piperidine protocols are insufficient. The introduction of fluorine atoms at the 3 and 4 positions alters the physicochemical properties:

  • Lipophilicity: The C-F bonds increase the compound's ability to penetrate the lipid bilayer of the skin compared to non-fluorinated piperidine. This makes dermal exposure significantly more dangerous.

  • Volatility: The free base is a volatile liquid. Inhalation of vapors can cause severe respiratory tract burns. The electron-withdrawing fluorine atoms reduce the pKa slightly compared to piperidine, but it remains a strong base capable of causing chemical burns.

PPE Selection Matrix (Self-Validating System)

The following matrix dictates PPE based on the state of the reagent. Do not default to "standard lab wear."

Protection ZoneScenario A: Handling HCl Salt (Solid) Scenario B: Handling Free Base (Liquid/Solution) Scientific Justification
Hand Protection Double Nitrile Gloves (min 0.11 mm)Laminate (Silver Shield) or Butyl Rubber Nitrile degrades rapidly upon contact with concentrated organic amines. Butyl/Laminate provides >480 min breakthrough time.
Eye Protection Chemical Safety GogglesGoggles + Face Shield (8-inch)Amines are lachrymators; vapors bypass standard safety glasses. A face shield prevents splash burns to the neck/chin.
Respiratory N95/P100 (if weighing outside hood)Full-Face Respirator (ABEK1 filter) or Fume HoodHigh volatility of the free base requires an engineered barrier (Hood) or sealed respiratory protection.
Body Defense Standard Cotton Lab CoatChemical-Resistant Apron (Tychem/PVC)Cotton absorbs liquid amines, keeping the corrosive agent against the skin. An impervious apron is mandatory for liquids.
Operational Handling Protocol
Phase 1: Receipt & Storage
  • Verification: Upon receipt, verify the physical state. If liquid, store in a flammable cabinet. If solid (HCl salt), store in a desiccator; fluorinated salts are often hygroscopic.

  • Atmosphere: Store under inert gas (Argon/Nitrogen). Secondary amines react with atmospheric CO2 to form carbamates, degrading purity.

Phase 2: Weighing & Solubilization
  • The "Static" Risk: Fluorinated solids are prone to static charge. Use an anti-static gun or ionizer during weighing to prevent powder scattering.

  • Dissolution: When dissolving the salt, add solvent slowly. The heat of solution can be significant. If neutralizing to free base, use a cooling bath (0°C) to prevent flash vaporization of the liberated amine.

Phase 3: Waste Disposal (Critical Compliance)
  • Stream: Halogenated Organic Waste .

  • Labeling: Clearly mark "Contains Fluorine."

  • Prohibition: Do NOT mix with acid waste. Acidification of the waste stream can generate heat and potentially volatilize the amine or HF traces if decomposition occurs.

Part 3: Visualization & Formatting

Safe Handling Workflow Logic

The following diagram illustrates the decision-making process for handling this compound, ensuring the correct PPE is engaged before the container is opened.

SafeHandling Start Start: Reagent Retrieval CheckState Check Physical State Start->CheckState SolidState Solid (HCl Salt) CheckState->SolidState Crystalline LiquidState Liquid (Free Base) CheckState->LiquidState Oil/Solution PPE_Solid PPE: Double Nitrile + Goggles Engineering: Fume Hood SolidState->PPE_Solid PPE_Liquid PPE: Butyl Gloves + Face Shield Engineering: Fume Hood (Sash < 14") LiquidState->PPE_Liquid Action_Weigh Weighing / Transfer (Use Anti-Static Gun) PPE_Solid->Action_Weigh Action_React Reaction Setup (Inert Atmosphere) PPE_Liquid->Action_React Spill Emergency: SPILL EVENT Action_Weigh->Spill Accident Action_React->Spill Accident Cleanup_Solid Sweep -> Bag -> Label 'Toxic' Spill->Cleanup_Solid If Solid Cleanup_Liquid Absorb (Vermiculite) -> Do NOT use Paper Spill->Cleanup_Liquid If Liquid

Figure 1: Decision logic for PPE selection and emergency response based on the physical state of the fluorinated piperidine derivative.

Emergency Response Data
EventImmediate ActionContraindications
Skin Contact Flush with water for 15 minutes .[1][2] Use polyethylene glycol (PEG 400) if available to solubilize the lipophilic amine.Do NOT use organic solvents (Ethanol/Acetone) to wash; this accelerates absorption.
Eye Contact Rinse with lukewarm water for 15 mins. Hold eyelids open.Do not use high-pressure water streams (risk of mechanical eye damage).
Inhalation Move to fresh air.[1][2] Keep victim warm and quiet.Do not induce vomiting if swallowed.

References

  • eSafety Supplies. (2025).[3][4][5] Chemical-Resistant Gloves Guide: Nitrile vs. Butyl for Amines. Retrieved from [Link]

  • PubChem. (2025).[3] Compound Summary: this compound HCl.[6] National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.